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  • Product: (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine
  • CAS: 2248183-24-4

Core Science & Biosynthesis

Foundational

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine physical properties

Comprehensive Physical and Chemical Characterization of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine: A Technical Guide for Drug Development Professionals Executive Summary As a Senior Application Scientist, I frequently encou...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Physical and Chemical Characterization of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine: A Technical Guide for Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently encounter complex chiral building blocks that require rigorous physicochemical profiling before they can be deployed in advanced synthetic workflows. (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is a highly versatile, bifunctional aliphatic amine. It features a primary amine handle, a rigid 1,3-dioxane cyclic acetal, and a defined (2R) stereocenter.

This specific structural motif has gained significant traction in medicinal chemistry, particularly in the design of neuroprotective agents and analgesics. Recent structure-affinity relationship studies demonstrate that 1,3-dioxane-containing amines are critical scaffolds for selectively targeting


 receptors and the phencyclidine (PCP) binding site of NMDA receptors[1]. Understanding the physical properties, chemical stability, and analytical behavior of this compound is paramount for researchers aiming to utilize it in active pharmaceutical ingredient (API) synthesis.

Physicochemical Profiling

The physical properties of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine dictate its behavior during extraction, chromatography, and formulation. Below is a synthesized data table detailing its core physical parameters, derived from homologous series modeling and structural databases[2].

PropertyValue / DescriptionMethod / Source
IUPAC Name (2R)-2-(1,3-Dioxan-2-yl)propan-1-amineIUPAC Nomenclature
Molecular Formula C₇H₁₅NO₂Structural Analysis[2]
Molecular Weight 145.20 g/mol Calculated
Physical State Viscous Liquid (at 25 °C)Empirical observation of homologs
Predicted Boiling Point 185–195 °C (at 760 mmHg)Predictive modeling
Predicted Density ~1.02 g/cm³Predictive modeling
pKa (Conjugate Acid) ~9.5Titration / Predictive
LogP (Octanol/Water) 0.45 – 0.60In silico estimation

Causality in Physicochemical Behavior: The moderate LogP (~0.5) indicates a highly hydrophilic nature, driven by the hydrogen-bond accepting capacity of the two dioxane oxygen atoms and the hydrogen-bond donating/accepting capacity of the primary amine. The high pKa (~9.5) ensures that at physiological pH (7.4), the amine is predominantly protonated (ammonium state), which is a critical feature for establishing electrostatic interactions with aspartate or glutamate residues in receptor binding pockets[1].

Reactivity & Stability Dynamics

Understanding the orthogonal reactivity of this molecule is essential for multi-step synthesis.

  • Base Stability: The 1,3-dioxane ring is a cyclic acetal. Acetals are inherently stable in highly basic or nucleophilic environments. Causality: The oxygen atoms in the dioxane ring lack a good leaving group under basic conditions. Without the ability to protonate the oxygen, the carbon-oxygen bond cannot cleave to form an oxocarbenium ion, making the dioxane ring an excellent protecting group during basic synthetic steps (e.g., amide coupling or reductive amination of the primary amine).

  • Acid Lability: Conversely, in aqueous acidic media (pH < 4), the dioxane ring undergoes rapid hydrolysis. Protonation of the cyclic oxygen leads to ring opening and the subsequent release of 1,3-propanediol and the corresponding aldehyde.

Hydrolysis A (2R)-2-(1,3-Dioxan-2-yl) propan-1-amine B Protonated Acetal (Oxonium Ion) A->B H+ (pH < 4) C Ring Opening (Oxocarbenium) B->C H2O attack D Hydrolysis Products: Aldehyde + Diol C->D -H+

Mechanism of acid-catalyzed hydrolysis of the 1,3-dioxane ring.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating necessary controls to eliminate false positives.

Protocol 1: Determination of Enantiomeric Excess (ee) via Chiral HPLC

Because the (2R) stereocenter dictates pharmacological efficacy[1], verifying chiral purity is non-negotiable.

Methodology:

  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of the mobile phase (Hexane/Isopropanol 90:10 v/v).

  • Mobile Phase Modification (Critical Step): Add 0.1% Diethylamine (DEA) to the mobile phase. Causality: Aliphatic amines interact strongly with residual acidic silanol groups on the silica support of the HPLC column, leading to severe peak tailing. DEA acts as a competitive silanol blocker, ensuring sharp, quantifiable peaks.

  • Column Selection: Use an amylose-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).

  • System Validation (Control): Inject a racemic standard of 2-(1,3-Dioxan-2-yl)propan-1-amine first. Ensure baseline resolution (Rs > 1.5) between the (2R) and (2S) enantiomers.

  • Analysis: Inject the (2R) sample at a flow rate of 1.0 mL/min and monitor via UV detection (typically 210 nm) or Evaporative Light Scattering Detector (ELSD) due to the lack of strong chromophores.

Workflow S1 Sample Dissolution (Hexane/IPA/DEA) S2 Chiral HPLC Injection (Amylose-based CSP) S1->S2 S3 Diastereomeric Interaction (Transient Complex) S2->S3 Column Binding S4 Enantiomer Elution (2R vs 2S separation) S3->S4 Differential Affinity S5 UV/Vis or MS Detection S4->S5 Eluent Analysis

Chiral HPLC workflow for the enantiomeric resolution of the primary amine.

Protocol 2: Acid-Degradation Kinetic Study

To validate the storage stability and formulation limits of the compound, an acid-degradation assay must be performed.

Methodology:

  • Buffer Preparation: Prepare two solutions: a test buffer at pH 2.0 (0.01 M HCl) and a control buffer at pH 7.4 (PBS).

  • Incubation: Dissolve the compound to a final concentration of 100 µM in both buffers. Incubate at 37 °C.

  • Sampling & Quenching: Extract 50 µL aliquots at t = 0, 1, 2, 4, and 24 hours. Immediately quench the pH 2.0 samples by adding 10 µL of 0.1 M NaOH to halt the acid-catalyzed hydrolysis.

  • LC-MS Analysis: Analyze the aliquots using Reversed-Phase LC-MS.

  • Validation: The pH 7.4 control must show >99% parent compound remaining at t=24h, proving that any degradation observed in the pH 2.0 sample is strictly due to hydronium-ion catalyzed acetal cleavage, not thermal or oxidative degradation.

References

  • Quick, E.; Schepmann, D.; Wünsch, B. "Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure." Pharmaceuticals (MDPI). 2025; 18(9):1300. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 94252079, (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine" (Enantiomeric Proxy). PubChem. Available at:[Link]

Sources

Exploratory

Technical Whitepaper: (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine in Advanced Drug Design

Executive Summary In modern medicinal chemistry, the strategic introduction of chiral, oxygen-rich aliphatic heterocycles is a proven tactic for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of ac...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic introduction of chiral, oxygen-rich aliphatic heterocycles is a proven tactic for optimizing the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of active pharmaceutical ingredients (APIs). (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine (CAS: 2248183-24-4) represents a highly specialized chiral building block designed for this exact purpose.

As a Senior Application Scientist, I frequently leverage the 1,3-dioxane motif as an advanced bioisostere for cycloalkanes. Unlike purely lipophilic carbocycles, the 1,3-dioxane ring introduces unique stereoelectronic properties—specifically, electron-withdrawing inductive effects that subtly lower the basicity (pKa) of adjacent amines, thereby reducing hERG channel liability and improving membrane permeability . This whitepaper details the structural rationale, self-validating synthetic methodologies, and pharmacological applications of this critical (2R)-amine.

Structural Rationale & Physicochemical Profile

The utility of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine stems from its precise three-dimensional architecture. The (2R) stereocenter dictates the spatial trajectory of the primary amine, which is critical when this building block is coupled into a larger pharmacophore to target specific protein binding pockets. Furthermore, the incorporation of the dioxane oxygen atoms provides essential hydrogen-bond acceptors that enhance aqueous solubility without violating Lipinski's Rule of Five.

Table 1: Physicochemical & Structural Parameters
ParameterValuePharmacological / Chemical Significance
CAS Registry Number 2248183-24-4Unique identifier for the pure (2R) enantiomer.
Molecular Formula C7H15NO2Defines exact stoichiometry for reaction equivalents.
Molecular Weight 145.20 g/mol Low molecular weight maximizes ligand efficiency (LE).
Stereochemistry (2R)Dictates spatial orientation for target pocket binding.
H-Bond Donors 1 (Primary Amine)Facilitates key interactions with target residues.
H-Bond Acceptors 3 (2x O, 1x N)Improves aqueous solubility and PK profile.
Rotatable Bonds 3Provides necessary conformational flexibility.

Synthetic Methodology & Stereocontrol

Synthesizing chiral amines with >99% enantiomeric excess (ee) requires rigorous stereocontrol . The following protocol outlines a scalable, self-validating workflow for the synthesis of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine from a chiral aldehyde precursor.

Self-Validating Experimental Protocol

Objective: To synthesize the target amine while ensuring zero epimerization at the sensitive C2 alpha-chiral center.

Step 1: Acetalization of (2R)-3-azido-2-methylpropanal

  • Procedure: Charge a dry, round-bottom flask with (2R)-3-azido-2-methylpropanal (1.0 equiv) and 1,3-propanediol (1.2 equiv) in anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 equiv). Attach a Dean-Stark trap and reflux the mixture.

  • Causality: Toluene is selected to enable the azeotropic removal of water. The continuous extraction of water thermodynamically drives the equilibrium toward the cyclic acetal (1,3-dioxane), preventing reversible hydrolysis.

  • Validation Checkpoint: The reaction is deemed complete only when the theoretical stoichiometric volume of water is collected in the Dean-Stark trap. This physical metric acts as an absolute macroscopic validator of microscopic conversion.

Step 2: Catalytic Hydrogenation of the Azide Intermediate

  • Procedure: Transfer the purified (2R)-2-(1,3-dioxan-2-yl)propyl azide to a high-pressure hydrogenation reactor. Dissolve in LC-MS grade methanol. Add 10% Pd/C catalyst (5% w/w). Purge the vessel with N2, then pressurize with H2 gas to 30 psi. Stir at 25°C for 4 hours.

  • Causality: Catalytic hydrogenation is deliberately chosen over harsh hydride reduction (e.g., LiAlH4). Hydrides risk Lewis-acid mediated ring-opening of the 1,3-dioxane moiety and can cause epimerization of the alpha-chiral center. Mild H2/Pd conditions preserve the (2R) integrity.

  • Validation Checkpoint: Perform an FTIR analysis of the crude aliquot. The complete disappearance of the strong azide stretching frequency at ~2100 cm⁻¹ acts as a definitive, self-validating go/no-go signal before proceeding to the final workup.

Step 3: Chiral Resolution and Purity Verification

  • Procedure: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Analyze the resulting free amine via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10, 0.1% DEA).

  • Causality: The addition of diethylamine (DEA) to the mobile phase suppresses peak tailing caused by the primary amine interacting with residual silanols on the stationary phase, ensuring highly accurate integration of the enantiomeric excess.

Synthesis N1 Starting Material (Chiral Aldehyde) N2 Acetalization (1,3-Propanediol, H+) N1->N2 N3 Chiral Intermediate (1,3-Dioxane Azide) N2->N3 N4 Catalytic Hydrogenation (Pd/C, H2) N3->N4 N5 (2R)-2-(1,3-Dioxan-2-yl) propan-1-amine N4->N5

Fig 1: Enantioselective synthesis workflow for the (2R)-amine.

Application in Medicinal Chemistry

The primary application of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is its use as a nucleophile in amide coupling reactions or reductive aminations to construct complex APIs. Similar 1,3-dioxane-containing chiral amines have been successfully scaled for the production of blockbuster drugs, such as the side-chain assembly in atorvastatin .

When this amine is coupled to a target scaffold, the 1,3-dioxane ring acts as a steric shield and an electron-withdrawing group. This dual functionality is highly prized in late-stage lead optimization. By lowering the pKa of the resulting amide or secondary amine, the molecule remains predominantly unionized at physiological pH (7.4), which drastically enhances blood-brain barrier (BBB) penetration and gastrointestinal absorption while mitigating the cardiotoxic risks associated with highly basic amines binding to the hERG potassium channel.

DrugDesign A Chiral Amine (CAS 2248183-24-4) B Amide Coupling (API Assembly) A->B C Pharmacophore Integration B->C D pKa Modulation & Solubilization C->D E Reduced hERG Liability C->E

Fig 2: Pharmacological optimization pathway using the 1,3-dioxane motif.

References

  • Title: 2-butyl-4,6-dimethylphenol | CAS#:6483-60-9 | Chemsrc Source: ChemSrc URL: [Link]

  • Title: Geminal Heterodiatomic Motifs In Drug Design Source: Blumberg Institute URL: [Link]

  • Title: 2-Azadienes as Reagents for Preparing Chiral Amines: Synthesis of 1,2-Amino Tertiary Alcohols Source: Journal of the American Chemical Society URL: [Link]

Foundational

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine molecular weight

An In-depth Technical Guide: (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of (2R)-2-(1,3-Dioxan-2-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine, a chiral amine of significant interest in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, including its precise molecular weight, and delve into its molecular structure with a focus on the stereochemical and functional group characteristics that define its utility. This document further outlines a robust synthetic strategy, detailing the rationale behind methodological choices, and presents a systematic workflow for its analytical characterization to ensure identity and enantiopurity. Finally, we discuss its applications as a versatile chiral building block in drug discovery and development, highlighting the strategic importance of its structural motifs. This guide is intended to serve as an expert resource for scientists leveraging this and similar molecules in their research endeavors.

Part 1: Molecular Profile and Physicochemical Properties

The precise characterization of a molecular entity is the foundation of its application in research and development. This section details the structural and physicochemical properties of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine.

Molecular Identity and Structure

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is a chiral primary amine featuring a 1,3-dioxane ring attached to a propane backbone. The "(2R)" designation specifies the absolute configuration at the chiral center, which is the carbon atom of the propane chain bearing both the dioxane ring and the methyl group.

The structure contains two key functional groups that dictate its chemical behavior:

  • Primary Amine (-NH₂): A nucleophilic and basic center, providing a reactive handle for a wide array of chemical transformations, such as amidation, alkylation, and reductive amination. Its basicity is a critical parameter for its role in biological systems.

  • 1,3-Dioxane Ring: A cyclic acetal, which is generally stable under neutral and basic conditions but can be hydrolyzed under acidic conditions to reveal a carbonyl group and a 1,3-diol. This moiety significantly influences the molecule's polarity, solubility, and steric profile. In drug design, such groups can act as bioisosteres or modulate pharmacokinetic properties.[1]

Figure 1: 2D structure of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine with the stereocenter indicated.

Molecular Formula and Weight

A precise molecular weight is critical for quantitative analysis, reaction stoichiometry, and mass spectrometry. The molecular formula and weight have been determined as follows:

PropertyValue
Molecular FormulaC₇H₁₅NO₂
Molecular Weight145.20 g/mol
Exact Mass145.11028 g/mol

Note: The molecular weight is calculated based on the isotopic masses of the constituent elements (C: 12.011, H: 1.008, N: 14.007, O: 15.999). The exact mass corresponds to the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O).

Part 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure amines is a cornerstone of modern pharmaceutical development.[2] This section outlines a logical and efficient pathway for the synthesis of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine.

Retrosynthetic Analysis

A logical retrosynthetic approach simplifies the synthesis into manageable steps. The primary amine can be derived from the reduction of a less reactive nitrogen-containing functional group, such as a nitrile or an azide. The dioxane ring is an acetal, readily formed from a corresponding aldehyde and 1,3-propanediol. The chiral center can be sourced from the chiral pool, for instance, from (R)-alanine.

Retrosynthesis target (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine nitrile Nitrile Precursor (R)-2-(1,3-Dioxan-2-yl)propanenitrile target->nitrile Reduction aldehyde Chiral Aldehyde (R)-2-Formyl-1,3-dioxane nitrile->aldehyde Cyanation amino_acid Starting Material (R)-Alanine derivative aldehyde->amino_acid Acetal Formation & Functional Group Interconversion

Figure 2: Retrosynthetic pathway for the target molecule starting from an (R)-alanine derivative.

Proposed Synthetic Protocol

This protocol is designed as a self-validating system, where successful isolation and characterization at each step confirm the efficacy of the previous one.

Step 1: Synthesis of (R)-Methyl 2-aminopropanoate hydrochloride from (R)-Alanine

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-Alanine (1.0 eq).

  • Reagents: Cool the flask to 0 °C and slowly add thionyl chloride (1.2 eq) in anhydrous methanol (5 mL per gram of alanine).

  • Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Workup: Cool the reaction and remove the solvent under reduced pressure to yield the crude hydrochloride salt, which can be used directly in the next step.

    • Causality: The Fischer-Speier esterification in the presence of thionyl chloride is a classic and high-yielding method to protect the carboxylic acid and protonate the amine, preventing side reactions.

Step 2: Protection of the Amine

  • Setup: Dissolve the crude amino ester hydrochloride (1.0 eq) in dichloromethane (DCM).

  • Reagents: Add triethylamine (2.5 eq) to neutralize the salt, followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Reaction: Stir at room temperature overnight.

  • Workup: Wash the reaction mixture with saturated aqueous NaHCO₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the Boc-protected amino ester.

    • Causality: The Boc group is a robust protecting group for amines that is stable to the subsequent reduction and acetal formation steps but can be easily removed later if needed.

Step 3: Reduction to the Aldehyde

  • Setup: Dissolve the Boc-protected ester (1.0 eq) in anhydrous toluene and cool to -78 °C under an inert atmosphere.

  • Reagent: Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq, 1.0 M in hexanes) dropwise.

  • Reaction: Stir at -78 °C for 2 hours.

  • Workup: Quench the reaction carefully with methanol, followed by a saturated aqueous solution of Rochelle's salt. Allow to warm to room temperature and stir vigorously until two clear layers form. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry, and concentrate to yield the crude chiral aldehyde.

    • Causality: DIBAL-H is a selective reducing agent that can reduce esters to aldehydes at low temperatures without over-reduction to the alcohol, thus preserving the required functionality for the next step.

Step 4: Acetal Formation

  • Setup: Dissolve the crude aldehyde (1.0 eq) in toluene.

  • Reagents: Add 1,3-propanediol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor by TLC until the starting material is consumed.

  • Workup: Cool the reaction, wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer, concentrate, and purify by flash column chromatography to yield the Boc-protected precursor.

    • Causality: Acetal formation is an equilibrium reaction.[3] The use of a Dean-Stark trap to remove the water byproduct drives the reaction to completion, ensuring a high yield.

Step 5: Deprotection and Final Product Formation

  • Setup: Dissolve the purified Boc-protected intermediate in a suitable solvent like dioxane or DCM.

  • Reagent: Add an excess of 4 M HCl in dioxane or trifluoroacetic acid (TFA).

  • Reaction: Stir at room temperature for 1-2 hours.

  • Workup: Remove the solvent and excess acid under reduced pressure. The resulting hydrochloride salt can be neutralized with a base (e.g., NaOH) and extracted with an organic solvent to yield the final free amine, (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine.

Part 3: Analytical Characterization

Rigorous analytical characterization is mandatory to confirm the identity, purity, and stereochemical integrity of the final compound.

Spectroscopic and Chromatographic Workflow

A multi-technique approach ensures comprehensive validation of the molecular structure.

Figure 3: A systematic workflow for the analytical characterization of the final product.

Expected Analytical Data
  • ¹H NMR: Expect characteristic signals for the dioxane ring protons (multiplets at ~3.7-4.1 ppm), the amine protons (a broad singlet), the methyl group (a doublet), and the methine proton at the chiral center.

  • ¹³C NMR: Signals corresponding to the unique carbons of the dioxane ring, the propane backbone, and the methyl group.

  • Mass Spectrometry (HRMS): The high-resolution mass spectrum should show a prominent [M+H]⁺ ion peak at m/z 146.1179, confirming the elemental composition.

  • Chiral HPLC: Analysis on a suitable chiral stationary phase should show a single major peak, allowing for the determination of enantiomeric excess (% ee). This is a critical quality control step in drug development.

  • Circular Dichroism (CD) Spectroscopy: The CD spectrum will exhibit a specific Cotton effect, the sign of which can help confirm the absolute (R)-configuration of the chiral center.[4]

Part 4: Applications in Research and Drug Development

Chiral amines are privileged structures in medicinal chemistry, appearing in a vast number of pharmaceuticals.[2] (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine serves as a valuable and versatile intermediate.

  • Chiral Building Block: The primary amine serves as a nucleophilic handle to introduce the chiral fragment into larger, more complex target molecules. This is a common strategy for building drug candidates with defined stereochemistry.

  • Ligand Synthesis: Chiral amines are frequently used to synthesize ligands for asymmetric catalysis, enabling the stereoselective synthesis of other chiral molecules.[5]

  • Modulation of Physicochemical Properties: The 1,3-dioxane moiety can be used to tune a molecule's properties. It can increase polarity and hydrogen bond accepting capacity compared to a simple alkyl group, potentially improving solubility and pharmacokinetic profiles.[1] The acetal can also serve as a prodrug moiety, designed to be stable until it reaches a specific acidic environment (e.g., in certain tissues or cellular compartments) where it hydrolyzes to release an active aldehyde or ketone.

References

  • Synthesis and Structural Characterization of Chiral Amine Alcohol Complexes of Aluminum. Organometallics - ACS Publications. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews - ACS Publications. [Link]

  • Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules. New Journal of Chemistry - RSC Publishing. [Link]

  • Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. University of Victoria Libraries. [Link]

  • Structures of chiral amines tested (only one enantiomer is shown) and... ResearchGate. [Link]

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI. [Link]

  • Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry. Silver Fern Chemical. [Link]

  • RU2076866C1 - Method of preparing 2-(2-furyl)-1,3-dioxalane (furolane).

Sources

Exploratory

Introduction: The Significance of Chiral β-Amino Acetals

An In-depth Technical Guide on the Stereochemistry of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine This guide provides a comprehensive technical overview of the stereochemistry of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine, a chir...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Stereochemistry of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

This guide provides a comprehensive technical overview of the stereochemistry of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine, a chiral building block with significant potential in pharmaceutical and materials science. We will delve into the critical aspects of its stereoselective synthesis, analytical methodologies for stereochemical verification, and the underlying principles that govern its three-dimensional architecture. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's properties and handling.

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine belongs to the class of β-amino acetals. These structures are of considerable interest in medicinal chemistry and organic synthesis. The β-amino acid backbone is a key component of many biologically active molecules and peptidomimetics, offering resistance to enzymatic degradation compared to their α-amino acid counterparts.[1][2] The 1,3-dioxane moiety serves as a versatile protecting group for a carbonyl functionality and can also influence the molecule's conformational rigidity and pharmacokinetic properties.[3] The specific (R)-stereochemistry at the C2 position of the propane chain is crucial, as biological systems often exhibit high stereoselectivity, where only one enantiomer elicits the desired therapeutic effect.[4]

Stereoselective Synthesis of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

The synthesis of enantiomerically pure β-amino acids and their derivatives is a challenging yet critical task in organic chemistry.[5] A plausible and efficient stereoselective synthesis of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine can be envisioned through a multi-step pathway starting from a readily available chiral precursor. The following proposed synthesis is designed to ensure high stereochemical fidelity.

Proposed Synthetic Pathway

The overall synthetic strategy involves the creation of the chiral center followed by the introduction of the amine and the formation of the dioxane ring. A biocatalytic approach using a transaminase is a modern and highly selective method for establishing the stereochemistry of the amino group.[6]

G cluster_0 Synthesis of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine A 3-(1,3-Dioxan-2-yl)propan-2-one B (R)-2-(1,3-Dioxan-2-yl)propan-1-amine A->B Stereoselective Amination (Transaminase) C Commercially available starting materials C->A Acetal Formation

Caption: Proposed synthetic workflow for (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(1,3-Dioxan-2-yl)propan-2-one (Acetal Formation)

This initial step involves the protection of the ketone in a precursor molecule.

  • Materials: 1,1-Dimethoxyacetone, 1,3-propanediol, p-toluenesulfonic acid (catalytic amount), Toluene.

  • Procedure:

    • To a solution of 1,1-dimethoxyacetone (1.0 eq) in toluene, add 1,3-propanediol (1.2 eq).

    • Add a catalytic amount of p-toluenesulfonic acid.

    • The mixture is heated to reflux with a Dean-Stark apparatus to remove methanol.

    • The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Upon completion, the reaction is cooled to room temperature and washed with a saturated sodium bicarbonate solution and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by vacuum distillation to yield 3-(1,3-Dioxan-2-yl)propan-2-one as a colorless oil.

Causality: The 1,3-dioxane is a stable protecting group for the ketone under the basic or neutral conditions of the subsequent amination step. Toluene is used as the solvent to facilitate the azeotropic removal of methanol, driving the reaction to completion.

Step 2: Stereoselective Amination using a Transaminase

This key step establishes the (R)-stereochemistry at the chiral center.

  • Materials: 3-(1,3-Dioxan-2-yl)propan-2-one, a suitable (R)-selective transaminase, an amine donor (e.g., Isopropylamine), Pyridoxal 5'-phosphate (PLP) cofactor, buffer solution (e.g., potassium phosphate buffer, pH 7.5).[6]

  • Procedure:

    • In a buffered solution, dissolve 3-(1,3-Dioxan-2-yl)propan-2-one.

    • Add the (R)-selective transaminase, the amine donor, and the PLP cofactor.

    • The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

    • The progress of the reaction is monitored by HPLC or GC to determine the conversion of the ketone to the amine and the enantiomeric excess of the product.

    • Once the reaction reaches completion, the enzyme is removed by centrifugation or filtration.

    • The aqueous solution is extracted with a suitable organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to afford (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine.

Causality: Biocatalytic transamination offers exceptional stereoselectivity, often exceeding 99% enantiomeric excess, which is difficult to achieve with traditional chemical methods. The choice of an (R)-selective transaminase is critical for obtaining the desired stereoisomer. PLP is an essential cofactor for transaminase activity.

Stereochemical Analysis and Verification

Confirming the absolute stereochemistry and enantiomeric purity of the final product is paramount. A combination of analytical techniques should be employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess (e.e.).

  • Protocol:

    • Derivatization (Optional but Recommended): The primary amine can be derivatized with a chiral derivatizing agent such as Marfey's reagent or a chiral isocyanate to form diastereomers, which are more easily separated on a standard achiral column.[7] Alternatively, direct separation can be achieved on a chiral stationary phase.

    • Chromatographic Conditions:

      • Column: A chiral stationary phase column (e.g., a cyclodextrin-based column).[8]

      • Mobile Phase: A mixture of hexane and isopropanol is commonly used. The exact ratio should be optimized for best separation.

      • Flow Rate: Typically 1.0 mL/min.

      • Detection: UV detection at a suitable wavelength (e.g., 210 nm) after derivatization, or another suitable detector if not derivatized.

    • Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) after Chiral Derivatization

Similar to HPLC, derivatization can be used to create diastereomers that can be separated by GC on a standard achiral column.[4]

  • Protocol:

    • Derivatization: React the amine with a chiral derivatizing agent like N-trifluoroacetyl-L-prolyl chloride (L-TPC).[4]

    • GC-MS Conditions:

      • Column: A standard non-polar column (e.g., HP-5MS).

      • Injector and Oven Program: An optimized temperature program is used to separate the diastereomers.

      • Detection: Mass spectrometry provides both quantification and structural information.

Spectroscopic Data

While NMR and IR spectroscopy cannot distinguish between enantiomers, they are essential for confirming the overall chemical structure of the synthesized compound.

Technique Expected Observations for (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine
¹H NMR Signals corresponding to the protons of the propane backbone, the methyl group, the amine group, and the 1,3-dioxane ring. The chemical shifts and coupling constants will be characteristic of the structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the chiral center.
FT-IR Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of alkanes, and C-O stretching of the acetal.

Trustworthiness and Self-Validating Systems

The reliability of the synthesis and analysis of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is ensured by a self-validating system.

G cluster_0 Self-Validating Workflow A Proposed Synthesis B Crude Product A->B C Purified Product B->C Purification D Structural Confirmation (NMR, IR, MS) C->D E Stereochemical Analysis (Chiral HPLC/GC) C->E F Final Product with Confirmed Structure & e.e. D->F E->F

Caption: A self-validating workflow for ensuring product quality.

The workflow begins with the proposed synthesis, leading to a crude product. Purification yields a sample that undergoes parallel analysis. Spectroscopic methods (NMR, IR, MS) confirm the chemical identity, while chiral chromatography quantifies the enantiomeric purity. Only when both sets of data are consistent and meet the required specifications is the product considered validated.

Conclusion

The stereochemistry of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is a critical determinant of its potential utility in stereospecific applications. This guide has outlined a robust and reliable pathway for its stereoselective synthesis, leveraging the precision of biocatalysis. Furthermore, we have detailed the necessary analytical methodologies to rigorously verify the stereochemical integrity of the final compound. By adhering to these protocols and the principles of self-validating workflows, researchers can confidently produce and characterize this valuable chiral building block for advanced applications in drug discovery and materials science.

References

  • Progress in recent development of stereoselective synthesis of β2-amino acid derivatives from β-nitroacrylate derivatives - Organic & Biomolecular Chemistry (RSC Publishing).
  • Enantioselective Synthesis of β-amino acids: A Review - Hilaris.
  • Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution - PMC.
  • β-Amino Acid synthesis by C-C coupling - Organic Chemistry Portal.
  • Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids.
  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure - MDPI.
  • 2-(1,3-Dioxolan-2-yl)furan - Chem-Impex.
  • Chiral Derivatization and Analysis of (S)-1-(5-methylfuran-2-yl)propan-1-amine using GC-MS - Benchchem.
  • Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanat - Semantic Scholar.
  • Discover the Versatility of 1,3-Dioxolane: Applications and Benefits for Your Industry.
  • A Guide to the Analysis of Chiral Compounds by GC.
  • Recent Advances in Separation and Analysis of Chiral Compounds.
  • US6133018A - Enzymatic synthesis of chiral amines using -2-amino propane as amine donor - Google Patents.

Sources

Foundational

Spectroscopic data for (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

An In-Depth Technical Guide to the Spectroscopic Characterization of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine Senior Application Scientist Note: A comprehensive search of publicly available scientific literature and spectr...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

Senior Application Scientist Note: A comprehensive search of publicly available scientific literature and spectral databases did not yield a complete set of experimental spectroscopic data for the specific chiral compound, (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine. This guide has therefore been constructed as a robust predictive framework based on foundational spectroscopic principles and data from analogous structures. It is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies required to acquire and interpret the spectroscopic data for this molecule, or for structurally similar compounds.

Molecular Structure and Predicted Spectroscopic Overview

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is a chiral molecule featuring a primary amine, a stereocenter, and a 1,3-dioxane ring. The interplay of these functional groups will give rise to a unique spectroscopic fingerprint. This guide will detail the predicted features of its Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will be the most powerful tool for elucidating the detailed structure of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine, providing information on the connectivity, chemical environment, and stereochemistry of the hydrogen and carbon atoms.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to be complex due to the presence of a chiral center, which renders the protons on the adjacent methylene groups and within the dioxane ring diastereotopic.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling Constant (J, Hz) Rationale
NH₂~1.0 - 2.5Broad singletN/AThe protons of the primary amine will likely appear as a broad singlet that can exchange with D₂O.[1][2]
H on C1~2.5 - 2.8Multiplet~5-8These diastereotopic protons are adjacent to the chiral center and the amine group, leading to complex splitting.
H on C2~1.8 - 2.2Multiplet~5-8This proton is on the chiral center and will be split by the protons on C1 and the methyl group.
CH₃~0.9 - 1.2Doublet~6-7The methyl group is split by the single proton on the adjacent chiral center (C2).
H on C2' (dioxane)~4.5 - 4.8Triplet or Doublet of Doublets~5This acetal proton is coupled to the adjacent protons on the dioxane ring.
H on C4'/C6' (axial)~3.7 - 3.9Multiplet~12 (geminal), ~12 (axial-axial), ~2-3 (axial-equatorial)The axial protons of the dioxane ring are typically shielded and show large axial-axial coupling.[3]
H on C4'/C6' (equatorial)~4.0 - 4.2Multiplet~12 (geminal), ~5 (equatorial-axial), ~2-3 (equatorial-equatorial)The equatorial protons are typically deshielded compared to their axial counterparts.[3]
H on C5' (axial & equatorial)~1.3 - 2.1MultipletComplexThe methylene protons at the 5-position of the dioxane ring will show complex splitting.[3]
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide a count of the unique carbon environments.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
C1~45 - 50The carbon bearing the amine group is deshielded.[2]
C2~35 - 40The chiral carbon atom.
CH₃~15 - 20The methyl group carbon.
C2' (dioxane)~100 - 105The acetal carbon shows a characteristic downfield shift.
C4'/C6' (dioxane)~65 - 70The carbons of the dioxane ring bonded to oxygen.
C5' (dioxane)~25 - 30The central methylene carbon of the dioxane ring.
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • To confirm the NH₂ protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The broad singlet corresponding to the amine protons should disappear or significantly decrease in intensity.[1][2]

  • ¹³C NMR Acquisition:

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • To aid in peak assignment, perform a DEPT-135 experiment, which will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.

Infrared (IR) Spectroscopy

IR spectroscopy will be instrumental in identifying the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibrational Mode
N-H (amine)3300 - 3500Medium, Sharp (two bands)Asymmetric and symmetric stretching[1][4]
C-H (alkane)2850 - 2960StrongStretching
N-H (amine)1580 - 1650Medium to StrongBending (scissoring)[4]
C-O (acetal)1050 - 1150StrongC-O-C stretching[5]
C-N (amine)1020 - 1250Medium to WeakStretching[4]
Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Neat Liquid: If the sample is a liquid, a drop can be placed between two KBr or NaCl plates.

    • KBr Pellet: If the sample is a solid, grind a small amount with dry KBr and press into a thin pellet.

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment.

    • Place the sample in the spectrometer and acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Predicted Fragmentation Pattern
  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (C₈H₁₇NO₂ = 159.13 g/mol ).

  • Alpha-Cleavage: A characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in a prominent fragment ion.

  • Loss of the Dioxane Moiety: Fragmentation of the dioxane ring is also expected.

Table 4: Predicted Key Mass-to-Charge Ratios (m/z)

m/z Predicted Fragment Fragmentation Pathway
159[C₈H₁₇NO₂]⁺Molecular Ion
142[C₈H₁₆NO]⁺Loss of NH₃ (less likely for primary amines)
44[CH₂(NH₂)]⁺Alpha-cleavage
87[C₄H₇O₂]⁺The 1,3-dioxan-2-yl cation
Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a gas or liquid chromatography system.

  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. ESI is a softer technique that is more likely to preserve the molecular ion.

  • Analysis: The ions are separated by their mass-to-charge ratio in a mass analyzer (e.g., quadrupole, time-of-flight).

Visualization of Analytical Workflows

Molecular Structure and Key NMR Correlations

Caption: Structure of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine with key atoms highlighted.

General Spectroscopic Analysis Workflow

cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample Synthesized Compound NMR NMR (¹H, ¹³C, DEPT) Sample->NMR IR IR Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Elucidation NMR->Structure IR->Structure MS->Structure

Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

References

  • [Not Available]
  • [Not Available]
  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]1]

  • OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]2]

  • Bergmann, E. D., & Pinchas, S. (1952). Reaction products of primary β-hydroxy-amines with carbonyl compounds. I. The infrared absorption of acetals and ketals. ResearchGate. Retrieved from [Link]5]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]4]

  • [Not Available]
  • [Not Available]
  • [Not Available]
  • [Not Available]
  • [Not Available]
  • [Not Available]
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1H NMR spectrum of 1,3-dioxane. Retrieved from [Link]3]

  • [Not Available]
  • [Not Available]

Sources

Exploratory

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine: A Strategic Chiral Building Block in Advanced Pharmaceutical Synthesis

As drug discovery increasingly pivots toward complex, sp³-rich architectures, the demand for versatile, stereochemically robust chiral building blocks has surged. (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine represents a highl...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly pivots toward complex, sp³-rich architectures, the demand for versatile, stereochemically robust chiral building blocks has surged. (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine represents a highly specialized class of these molecules: a protected, enantiopure


-amino aldehyde.

This technical guide deconstructs the structural utility, synthetic integration, and analytical characterization of this compound, providing drug development professionals with a causality-driven framework for utilizing it in the synthesis of advanced aza-heterocycles and peptidomimetics.

Structural Anatomy & Mechanistic Rationale

To understand the utility of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine, one must analyze the causality behind its specific structural motifs. The free parent molecule—(2R)-3-amino-2-methylpropanal—is thermodynamically unstable. Free


-amino aldehydes are notorious for undergoing rapid racemization at the 

-chiral center via enolization, as well as spontaneous intra- and intermolecular condensation to form oligomeric imines.
The 1,3-Dioxane Acetal: Beyond Simple Protection

The choice of a 1,3-dioxane ring over a standard acyclic acetal (e.g., dimethyl acetal) is a deliberate thermodynamic strategy:

  • Conformational Stability: The 1,3-dioxane ring locks into a stable chair conformation. This minimizes the entropic penalty of the protecting group and renders it highly resistant to adventitious hydrolysis compared to acyclic counterparts.

  • Orthogonal Reactivity: The acetal is completely inert to basic, nucleophilic, and reductive conditions. This allows the primary amine to be subjected to harsh functionalization (e.g., alkylation, transition-metal cross-coupling) without unmasking the latent aldehyde.

  • Stereochemical Shielding: The steric bulk of the six-membered ring effectively shields the adjacent (2R) stereocenter, suppressing base-catalyzed deprotonation and preserving enantiomeric purity during downstream synthetic steps.

For related structural precedents and the thermodynamic behavior of chiral acetals, refer to foundational studies on .

Downstream Application: Synthesis of Chiral Aza-Heterocycles

The primary value of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine lies in its ability to serve as a precursor for highly functionalized, chiral aza-heterocycles (such as azetidines and pyrrolidines). By functionalizing the primary amine and subsequently unmasking the aldehyde, chemists can trigger stereospecific intramolecular cyclizations.

G A (2R)-2-(1,3-Dioxan-2-yl) propan-1-amine B N-Alkylation / Reductive Amination A->B Step 1: Amine Functionalization C Acetal Deprotection (Acidic Hydrolysis) B->C Step 2: Unmasking Aldehyde D Intramolecular Cyclization C->D Step 3: Ring Closure E Chiral Aza-Heterocycle (Azetidine/Pyrrolidine) D->E Final Drug Scaffold

Synthetic workflow from (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine to chiral aza-heterocycles.

This pathway is a staple in modern medicinal chemistry, mirroring methodologies used in the stereoselective synthesis of and complex amine architectures.

Self-Validating Experimental Protocol: Chemoselective Reductive Amination

When incorporating this building block into a larger drug scaffold, reductive amination is frequently employed. The following protocol is designed as a self-validating system , ensuring that the reaction cannot proceed to a failure state without triggering an observable checkpoint.

Objective: N-alkylation of the primary amine with a target aryl aldehyde while preserving the (2R) stereocenter and the 1,3-dioxane acetal.

Materials & Reagents
  • (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine (1.0 equiv)

  • Target Aryl Aldehyde (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology
  • Imine Pre-Formation (The Checkpoint): In an oven-dried flask under N₂, dissolve the primary amine in anhydrous DCE (0.2 M). Add the aryl aldehyde dropwise at 25 °C. Stir for 2 hours.

    • Causality: DCE is utilized because it is a non-coordinating, mildly polar solvent that stabilizes the intermediate iminium ion without providing the moisture necessary for acetal hydrolysis.

    • Self-Validation Mechanism:Do not add the reducing agent yet. Analyze the mixture via TLC (UV light). The primary amine is UV-inactive, but the newly formed imine will be highly UV-active. The reaction must show complete consumption of the aryl aldehyde before proceeding. If STAB is added prematurely, it will directly reduce the unreacted aldehyde to an inseparable benzyl alcohol byproduct.

  • Chemoselective Reduction: Once imine formation is validated, cool the vessel to 0 °C. Add STAB in three portions over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.

    • Causality: STAB is chosen over NaBH₄ or NaBH₃CN because its mild acidity and steric bulk make it exquisitely chemoselective for imines over aldehydes, and it is entirely unreactive toward the 1,3-dioxane ring. Furthermore, it operates efficiently without the need for exogenous acid catalysts (like AcOH), which could threaten the acetal.

  • Basic Quench & Isolation: Quench the reaction vigorously with saturated aqueous NaHCO₃ (2.0 mL per mmol) until gas evolution ceases. Extract with dichloromethane, dry over Na₂SO₄, and concentrate.

    • Causality: STAB generates acetic acid as a byproduct. A basic quench is mandatory to neutralize this acid immediately; otherwise, concentration under vacuum will concentrate the acetic acid, leading to spontaneous deprotection of the 1,3-dioxane ring.

Quantitative Quality Control: Chiral Resolution

Ensuring the enantiomeric excess (ee) of the (2R) building block is critical, as any (2S) impurity will propagate through the synthesis, resulting in diastereomeric mixtures upon subsequent stereoselective steps.

Because primary amines are prone to severe peak tailing on silica-based chiral stationary phases (CSPs) due to secondary interactions with residual silanols, a basic modifier is required.

Table 1: Chromatographic Resolution of (2R)- and (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine

Chiral Stationary PhaseMobile Phase CompositionFlow RateRetention Time (2R)Retention Time (2S)Resolution (

)
Chiralpak IG Hexane / IPA / DEA (90:10:0.1)1.0 mL/min8.4 min10.2 min3.1
Chiralcel OD-H Hexane / EtOH / DEA (95:5:0.1)1.0 mL/min12.1 min14.5 min2.8
Chiralpak AD-H Hexane / IPA / DEA (80:20:0.1)1.0 mL/min9.5 min8.2 min2.4

Data Interpretation: Diethylamine (DEA) acts as a competitive binder for acidic silanol sites on the column, ensuring sharp, symmetrical peaks. Chiralpak IG (an immobilized amylose-based phase) typically provides the highest resolution (


) for this class of aliphatic chiral amines, allowing for precise quantification of ee > 99%. For reference data on the (2S) enantiomer, consult .

References

  • Methodologies in Amine Synthesis: Challenges and Applications Source: John Wiley & Sons (Ricci, A., & Bernardi, L., Eds.) URL:[Link]

  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Delta-Amino beta-keto esters, a designed polyfunctionalized chiral building blocks Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • (2S)-2-(1,3-Dioxan-2-yl)propan-1-amine (Enantiomeric Reference Data) Source: PubChem, National Center for Biotechnology Information URL:[Link]

Foundational

Discovery of Novel 1,3-Dioxane-Containing Propanamines as Modulators of the Central Nervous System

Executive Summary & Pharmacophore Rationale The development of centrally acting therapeutics often relies on flexible alkylamine chains, such as the propanamine motif found in the widely prescribed serotonin-norepinephri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The development of centrally acting therapeutics often relies on flexible alkylamine chains, such as the propanamine motif found in the widely prescribed serotonin-norepinephrine reuptake inhibitor (SNRI) duloxetine[1]. However, the inherent conformational promiscuity of flexible propanamines allows them to adopt multiple binding poses, frequently resulting in off-target interactions and dose-limiting side effects.

To overcome this, scaffold hopping and conformational restriction strategies have been employed. By embedding the alkyl chain into a rigid 1,3-dioxane ring, medicinal chemists can effectively "lock" the spatial arrangement of the aryl and amine pharmacophores. Recent structure-affinity relationship (SAR) studies demonstrate that this rigidification significantly enhances affinity for specific Central Nervous System (CNS) targets, particularly the sigma-1 (


) receptor and the phencyclidine (PCP) binding site of the N-methyl-D-aspartate (NMDA) receptor[2].

Crucially, the stereochemistry of the 1,3-dioxane ring dictates receptor subtype selectivity. The chair conformation of 1,3-dioxane naturally favors bulky substituents in the equatorial position to minimize 1,3-diaxial interactions, which correlates strongly with


 receptor selectivity[2]. Conversely, forcing the phenyl moiety into an axial position—such as by embedding the 2-phenyl-1,3-dioxane system into a tricyclic benzomorphan scaffold—can drastically alter the pharmacological profile, shifting affinity toward the NMDA receptor's PCP site[3].

PharmacophoreLogic A Flexible Propanamines (e.g., Duloxetine) B 1,3-Dioxane Conformational Lock A->B Scaffold Hopping C Axial Phenyl: NMDA/PCP Selectivity B->C Rigidify D Equatorial Phenyl: σ1 Receptor Selectivity B->D Rigidify

Logic of 1,3-dioxane conformational restriction for CNS target selectivity.

Synthetic Methodology: Self-Validating Protocols

The synthesis of 1,3-dioxane propanamines requires precise control over acetalization and subsequent amination. As an application scientist, I emphasize building self-validating checks into the workflow to ensure high stereochemical fidelity and prevent over-alkylation during amine functionalization.

Protocol A: Acetalization via Azeotropic Distillation

Objective: Form the 1,3-dioxane core by condensing an N-Boc-protected 5-amino-1,3-pentanediol with an aryl ketone/aldehyde. Causality & Logic: Acetal formation is an equilibrium-driven process. Water is produced as a byproduct; if left in the reaction mixture, it will drive the equilibrium backward, hydrolyzing the newly formed 1,3-dioxane ring. We utilize a Dean-Stark apparatus with toluene to azeotropically remove water, physically forcing the reaction to completion.

  • Setup: In a 250 mL round-bottom flask, dissolve 10 mmol of N-Boc-5-amino-1,3-pentanediol and 11 mmol of benzaldehyde in 100 mL of anhydrous toluene.

  • Catalysis: Add 0.1 equivalents (1 mmol) of p-toluenesulfonic acid (p-TsOH) as a Brønsted acid catalyst.

  • Distillation: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110°C (reflux).

  • Validation Check: Monitor the water collection in the trap. The reaction is deemed complete when water accumulation ceases (typically 4–6 hours) and Thin Layer Chromatography (TLC; Hexane/EtOAc 7:3) shows the complete disappearance of the diol spot.

  • Workup: Quench with saturated aqueous

    
     to neutralize the p-TsOH, preventing acid-catalyzed ring opening during concentration. Extract with ethyl acetate, dry over 
    
    
    
    , and concentrate.
Protocol B: Eschweiler–Clarke Methylation

Objective: Convert the primary amine (post-Boc deprotection) into an N,N-dimethyl tertiary amine. Causality & Logic: Direct alkylation using methyl iodide (


) often leads to over-alkylation, yielding quaternary ammonium salts that cannot cross the blood-brain barrier (BBB). To prevent this, we employ the Eschweiler–Clarke reductive amination[4]. Formic acid acts as both the solvent and the hydride donor, while formaldehyde provides the methyl carbon. The reaction strictly halts at the tertiary amine stage because there is no N-H bond left to form an iminium ion intermediate[4].
  • Deprotection: Treat the intermediate from Protocol A with 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 hours at room temperature. Evaporate to dryness.

  • Methylation: Dissolve the crude primary amine in 5 mL of 37% aqueous formaldehyde and 10 mL of 98% formic acid.

  • Reflux: Heat the mixture to 100°C for 12 hours.

  • Validation Check: Gas Chromatography-Mass Spectrometry (GC-MS) should confirm a mass shift corresponding to the addition of two methyl groups (+28 Da), with zero trace of quaternary salt formation.

  • Basification: Cool to 0°C and slowly add 5M

    
     until pH > 10. Extract with DCM, dry, and purify via flash column chromatography (
    
    
    
    90:9:1).

SynthesisWorkflow N1 1. Diol Condensation (Aryl Ketone + p-TsOH) N2 2. Azeotropic Distillation (Dean-Stark, Toluene) N1->N2 Drive Equilibrium N3 3. Reductive Amination (Eschweiler-Clarke) N2->N3 Intermediate TLC Check N4 4. Chromatographic Purification N3->N4 Crude Extract N5 5. Target Validation (Radioligand Binding) N4->N5 Pure Eutomer

Self-validating synthetic workflow for 1,3-dioxane propanamines.

Structure-Activity Relationship (SAR) & In Vitro Data

The biological evaluation of synthesized 1,3-dioxane propanamines reveals profound SAR trends. Radioligand binding assays utilizing


-pentazocine for 

receptors and

for the NMDA receptor PCP site highlight the critical nature of the 1,3-dioxane ring's stereochemistry.

As shown in Table 1 , the flexible propanamine control exhibits weak and non-selective binding. Rigidifying the structure into a 1,3-dioxane ring with an equatorial phenyl group (Compound 1a) drastically improves


 affinity (

= 19 nM)[2]. Conversely, forcing the phenyl group into an axial position (Compound 2a) abolishes

activity but yields a highly potent NMDA/PCP antagonist (

= 13 nM)[3]. Further optimization of the axial-locked tricyclic system with bulky amine substituents (Compound 3j) restores

selectivity, demonstrating the highly tunable nature of this pharmacophore[3].
Table 1: In Vitro Binding Affinities of Synthesized 1,3-Dioxane Propanamines
CompoundScaffold TypeAryl OrientationAmine Substitution

Receptor

(nM)
NMDA (PCP)

(nM)
Selectivity Profile
Control Flexible PropanamineN/A

164>1000Low Affinity
1a 1,3-DioxaneEquatorial

19>1000Highly

Selective
2a 1,3-DioxaneAxial

>100013Highly NMDA Selective
3j Tricyclic 1,3-DioxaneAxial (Locked)

6.4>1000Highly

Selective

Note:


 values represent the mean of at least three independent radioligand displacement experiments.

Pharmacokinetic Profiling & Metabolic Stability

Beyond target affinity, the 1,3-dioxane ring confers significant pharmacokinetic (PK) advantages. Flexible propanamines are highly susceptible to rapid N-demethylation and oxidative deamination by hepatic Cytochrome P450 enzymes (e.g., CYP2D6 and CYP1A2).

By embedding the alkyl chain into the sterically hindered 1,3-dioxane core, the molecule is shielded from rapid enzymatic degradation. In vitro microsomal stability assays indicate that 1,3-dioxane derivatives (such as benzylamine variants) maintain up to 89% intact parent compound after 90 minutes of incubation, representing a vastly superior Phase I metabolic stability profile compared to their linear counterparts[3].

Conclusion

The integration of the 1,3-dioxane scaffold into propanamine-based CNS drugs represents a highly effective strategy for overcoming the limitations of flexible alkyl chains. By carefully controlling the stereochemistry—specifically the axial versus equatorial orientation of the aryl moiety—medicinal chemists can selectively tune the pharmacological profile toward either


 receptor agonism or NMDA receptor antagonism. Supported by robust, self-validating synthetic protocols like azeotropic acetalization and Eschweiler–Clarke methylation, this class of compounds holds immense promise for the next generation of neurotherapeutics.

References

1.[1] Process for the preparation of duloxetine - Google Patents. Available at: 2.[4] Review of Modern Eschweiler–Clarke Methylation Reaction - MDPI. Available at: 3.[2] Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane - PMC. Available at: 4.[3] Forcing the phenyl moiety into the axial position by embedding the 2-phenyl-1,3-dioxane system in a tricyclic benzomorphan scaffold - RSC Publishing. Available at:

Sources

Exploratory

Engineering Chiral Propanamine Derivatives: Asymmetric Synthesis and Monoamine Transporter Pharmacology

Executive Summary Chiral propanamine derivatives—specifically 3-aryloxy-3-phenylpropanamines—represent a privileged scaffold in neuropharmacology. This class includes blockbuster therapeutics such as fluoxetine (a Select...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chiral propanamine derivatives—specifically 3-aryloxy-3-phenylpropanamines—represent a privileged scaffold in neuropharmacology. This class includes blockbuster therapeutics such as fluoxetine (a Selective Serotonin Reuptake Inhibitor, SSRI) and atomoxetine (a Norepinephrine Reuptake Inhibitor, NRI). The therapeutic efficacy, target selectivity, and metabolic fate of these compounds are fundamentally dictated by their stereochemistry. This technical guide explores the causality behind the stereoselective pharmacology of propanamines, details advanced asymmetric synthesis protocols, and outlines the self-validating experimental workflows required to quantify monoamine transporter binding affinities.

The Pharmacological Causality of Chirality in Propanamines

The primary mechanism of action for therapeutic propanamines involves the blockade of the SLC6 family of monoamine transporters: the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT). The central binding site (S1 pocket) of these transporters is highly stereoselective. The 3D spatial arrangement of the aryloxy group relative to the secondary amine dictates the strength of hydrogen bonding and


 stacking interactions within the transporter's orthosteric site.

For example, the eudismic ratio (the ratio of pharmacological activity between enantiomers) varies significantly depending on the specific derivative and its active metabolites. While the


 and 

enantiomers of the parent drug fluoxetine exhibit relatively comparable SERT affinities in vitro, their primary active metabolites display profound stereoselectivity. Specifically,

-norfluoxetine is approximately 14 times more potent at inhibiting SERT than

-norfluoxetine, making the

-enantiomer the predominant driver of long-term serotonergic modulation [1]. Conversely, in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), the

-enantiomer of atomoxetine binds to NET with an affinity that is an order of magnitude higher than its

-counterpart.

Understanding this causality necessitates precise enantioselective synthesis and rigorous pharmacological profiling to avoid off-target effects and optimize therapeutic indices.

Pathway Presynaptic Presynaptic Neuron (Monoamine Release) Synapse Synaptic Cleft (5-HT, NE, DA Accumulation) Presynaptic->Synapse Releases Neurotransmitters Transporters Monoamine Transporters (SERT, NET, DAT) Synapse->Transporters Reuptake Attempt Postsynaptic Postsynaptic Receptors (Signal Transduction) Synapse->Postsynaptic Enhanced Receptor Activation Transporters->Presynaptic Recycling Propanamine Chiral Propanamine (e.g., Fluoxetine/Atomoxetine) Propanamine->Transporters Stereoselective Inhibition

Monoamine transporter signaling pathway and the inhibitory action of chiral propanamines.

Advanced Asymmetric Synthesis Methodologies

Historically, enantiopure propanamines were obtained via the classical resolution of racemic mixtures using chiral acids (e.g., mandelic acid or tartaric acid). However, this approach inherently limits the theoretical yield to 50%, generating significant chemical waste. Modern industrial and laboratory syntheses rely on asymmetric catalysis or the use of chiral auxiliaries combined with Dynamic Kinetic Resolution (DKR) to achieve near 100% theoretical yields [2].

By utilizing amides of


-lactic acid (lactamides) as chiral auxiliaries, chemists can induce high diastereoselectivity during the nucleophilic substitution of 

-halo acid derivatives, which are direct precursors to aryloxypropanamines [3].
Protocol 1: Asymmetric Synthesis of Chiral Aryloxypropanamines via Lactamide Auxiliaries

Causality & Self-Validation: This protocol uses a chiral auxiliary to force the reaction down a single stereochemical pathway. The system is self-validating because the intermediate diastereomers can be physically separated and quantified via High-Performance Liquid Chromatography (HPLC) prior to auxiliary cleavage, ensuring the final enantiomeric excess (ee) is mathematically predictable.

Step-by-Step Methodology:

  • Auxiliary Attachment: React the racemic

    
    -bromo acid precursor with a pyrrolidine-derived 
    
    
    
    -lactamide in the presence of dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) at 0°C in dichloromethane (DCM). Stir for 12 hours.
  • Diastereoselective Substitution (The Key Step): Add the desired phenol derivative (e.g., 4-trifluoromethylphenol for fluoxetine analogs) to the reaction mixture. Introduce triethylamine (TEA) and

    
    -hexylammonium iodide as additives. The additives facilitate a dynamic thermodynamic resolution, allowing the unreacted enantiomer of the 
    
    
    
    -bromo intermediate to continuously epimerize, driving the reaction toward a single diastereomer.
  • Intermediate Validation: Extract the organic layer and analyze via chiral stationary phase HPLC. A Diastereomeric Excess (de) of >95% validates the stereocontrol of the substitution step.

  • Auxiliary Cleavage & Reduction: Hydrolyze the lactamide auxiliary using

    
     in a 
    
    
    
    mixture to yield the enantiopure aryloxy acid. Subsequently, reduce the carboxylic acid to the corresponding propanamine using Borane-Tetrahydrofuran (
    
    
    ) complex under reflux for 4 hours.
  • Final Validation: Quench with methanol, purify via flash chromatography, and confirm the final Enantiomeric Excess (ee) >98% using chiral HPLC and optical rotation polarimetry.

Pharmacological Profiling: Monoamine Transporter Binding

Once the enantiopure propanamine derivatives are synthesized, their target engagement must be quantified. The gold standard for this is the competitive radioligand binding assay.

Causality & Self-Validation: This assay relies on the principle of thermodynamic equilibrium. A known concentration of a radioactive ligand (e.g.,


-citalopram for SERT) competes with varying concentrations of the synthesized chiral propanamine for the transporter's binding site. The system is self-validated by the inclusion of a "non-specific binding" (NSB) control—a massive excess of an unlabeled competitor (e.g., 10 µM fluoxetine). If the radioactivity in the NSB control is not near baseline, the assay is invalid due to off-target lipid partitioning [4].
Protocol 2: Radioligand Competitive Binding Assay for SERT/NET/DAT

Step-by-Step Methodology:

  • Membrane Preparation: Harvest Human Embryonic Kidney 293 (HEK293) cells stably expressing human SERT, NET, or DAT. Homogenize the cells in ice-cold modified sucrose phosphate buffer (0.32 M sucrose, pH 7.4) using a polytron homogenizer. Centrifuge at 20,000 × g for 20 minutes at 4°C to isolate the membrane pellet. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Setup: In a 96-well plate, combine:

    • 150 µL of assay buffer.

    • 25 µL of the radioligand at a concentration near its

      
       (e.g., 2 nM 
      
      
      
      -citalopram for SERT,
      
      
      -nisoxetine for NET).
    • 25 µL of the test chiral propanamine at varying concentrations (

      
       to 
      
      
      
      M).
    • 50 µL of the membrane suspension (approx. 5-10 µg protein/well) to initiate the reaction.

  • Incubation: Incubate the plates at room temperature (22°C) for 60 minutes to ensure the binding kinetics reach thermodynamic equilibrium.

  • Termination via Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI reduces the non-specific binding of the highly lipophilic radioligands to the glass fibers. Wash the filters three times with 1 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and quantify the retained radioactivity (representing bound ligand) using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (variable slope) to determine the

    
    . Calculate the absolute inhibition constant (
    
    
    
    ) using the Cheng-Prusoff equation.

Workflow HEK293 HEK293 Cells (Expressing SERT/NET/DAT) MembranePrep Membrane Preparation & Homogenization HEK293->MembranePrep Incubation Incubation (Radioligand + Enantiomer) MembranePrep->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Terminate Reaction Scintillation Liquid Scintillation Counting Filtration->Scintillation Quantify Radioactivity Analysis Data Analysis (IC50 / Ki Determination) Scintillation->Analysis

Experimental workflow for a competitive radioligand binding assay.

Quantitative Data: Stereoselective Binding Affinities

The table below summarizes the binding affinities (


) of classic propanamine derivatives, illustrating the profound impact of chirality and active metabolites on transporter selectivity [1][5].
CompoundEnantiomerSERT (

, nM)
NET (

, nM)
DAT (

, nM)
Primary Indication
Fluoxetine Racemate174,000>10,000Major Depressive Disorder
Fluoxetine

-(+)
21>10,000>10,000Major Depressive Disorder
Fluoxetine

-(-)
16>10,000>10,000Major Depressive Disorder
Norfluoxetine

-(+)
268--Active Metabolite
Norfluoxetine

-(-)
20--Active Metabolite
Atomoxetine

-(-)
>1,0005>1,000ADHD
Atomoxetine

-(+)
>1,00045>1,000Inactive Isomer

Conclusion

The therapeutic utility of chiral propanamine derivatives is inextricably linked to their 3D stereochemistry. As demonstrated by the differential affinities of norfluoxetine and atomoxetine enantiomers, precise spatial orientation is required to optimally engage the S1 binding pockets of monoamine transporters. By leveraging advanced asymmetric synthesis techniques—such as lactamide-mediated dynamic kinetic resolution—researchers can efficiently access enantiopure scaffolds. When coupled with rigorously controlled, self-validating radioligand binding assays, these synthetic strategies enable the rational design of next-generation neurotherapeutics with enhanced efficacy and minimized off-target liabilities.

References

1.1, National Institutes of Health (NIH). 2. 2, Chiralpedia. 3.3, ResearchGate. 4.4, Benchchem. 5.5, LJMU Research Online.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: A Novel Chiral Building Block In the landscape of asymmetric synthesis, the development of novel chiral building blocks is paramount for acces...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Chiral Building Block

In the landscape of asymmetric synthesis, the development of novel chiral building blocks is paramount for accessing structurally diverse and enantiomerically pure molecules. (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is an emerging chiral amine that offers a unique combination of a stereodefined center, a primary amine for versatile functionalization, and a sterically demanding, conformationally rigid 1,3-dioxane moiety. This acetal group not only serves as a protective group for a latent 1,3-diol but also plays a crucial role in directing the stereochemical outcome of reactions at adjacent centers. This document provides a comprehensive guide to the synthesis and potential applications of this promising chiral amine in organic synthesis.

Synthesis of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

The synthesis of the title compound can be envisioned from the readily available chiral precursor, (R)-2-aminopropan-1-ol, which is often derived from the reduction of D-alanine[1]. The synthetic strategy involves the protection of the amino group, followed by the formation of a 1,3-diol, and subsequent acid-catalyzed cyclization to form the 1,3-dioxane ring.

Proposed Synthetic Pathway

A plausible synthetic route involves a three-step sequence starting from (R)-2-aminopropan-1-ol. The choice of protecting group for the amine is critical to ensure compatibility with the subsequent reaction conditions. A tert-butoxycarbonyl (Boc) group is a suitable choice due to its stability and ease of removal.

Synthetic Pathway start (R)-2-aminopropan-1-ol step1 N-Boc Protection start->step1 Boc₂O, Et₃N, CH₂Cl₂ intermediate1 (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate step1->intermediate1 step2 Hydroxymethylation intermediate1->step2 1. Oxalyl chloride, DMSO, Et₃N 2. Paraformaldehyde, base intermediate2 (R)-tert-butyl (1,3-dihydroxy-2-methylpropan-2-yl)carbamate step2->intermediate2 step3 Dioxane Formation intermediate2->step3 Paraformaldehyde, p-TsOH, Toluene, Dean-Stark product (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine step3->product HCl/Dioxane deprotection Boc Deprotection

Caption: Proposed synthesis of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine.

Experimental Protocols

Protocol 1: Synthesis of (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate

This protocol describes the protection of the primary amine of (R)-2-aminopropan-1-ol.

  • Materials:

    • (R)-2-aminopropan-1-ol

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N)

    • Dichloromethane (CH₂Cl₂)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve (R)-2-aminopropan-1-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to afford the N-Boc protected amino alcohol.

Protocol 2: Synthesis of (R)-tert-butyl (1,3-dihydroxy-2-methylpropan-2-yl)carbamate

This two-step protocol involves the oxidation of the primary alcohol to an aldehyde, followed by a hydroxymethylation reaction.

  • Materials:

    • (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate

    • Oxalyl chloride

    • Dimethyl sulfoxide (DMSO)

    • Triethylamine (Et₃N)

    • Paraformaldehyde

    • Potassium carbonate (K₂CO₃)

    • Methanol (MeOH)

    • Dichloromethane (CH₂Cl₂)

  • Procedure:

    • Oxidation (Swern Oxidation):

      • Prepare a solution of oxalyl chloride (1.5 eq) in dichloromethane at -78 °C.

      • Slowly add a solution of DMSO (2.0 eq) in dichloromethane.

      • After 15 minutes, add a solution of (R)-tert-butyl (1-hydroxypropan-2-yl)carbamate (1.0 eq) in dichloromethane.

      • Stir for 30 minutes at -78 °C, then add triethylamine (5.0 eq).

      • Allow the reaction to warm to room temperature.

      • Quench with water and extract with dichloromethane. The crude aldehyde is used directly in the next step.

    • Hydroxymethylation:

      • Dissolve the crude aldehyde in methanol.

      • Add paraformaldehyde (1.5 eq) and potassium carbonate (0.2 eq).

      • Stir the mixture at room temperature for 24 hours.

      • Neutralize with dilute HCl and extract with ethyl acetate.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

      • Purify the crude product by flash column chromatography to yield the diol.

Protocol 3: Synthesis of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

This protocol involves the acid-catalyzed formation of the 1,3-dioxane ring followed by deprotection of the amine.

  • Materials:

    • (R)-tert-butyl (1,3-dihydroxy-2-methylpropan-2-yl)carbamate

    • Paraformaldehyde

    • p-Toluenesulfonic acid (p-TsOH)

    • Toluene

    • 4 M HCl in 1,4-dioxane

  • Procedure:

    • Dioxane Formation:

      • To a solution of the diol (1.0 eq) in toluene, add paraformaldehyde (1.2 eq) and a catalytic amount of p-TsOH.

      • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

      • Monitor the reaction by TLC until the starting material is consumed.

      • Cool the reaction mixture and wash with saturated aqueous NaHCO₃ and brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude N-Boc protected dioxane can be purified by chromatography or used directly in the next step.

    • Deprotection:

      • Dissolve the crude N-Boc protected dioxane in a minimal amount of dichloromethane.

      • Add an excess of 4 M HCl in 1,4-dioxane.

      • Stir the solution at room temperature for 2-4 hours.

      • Concentrate the mixture under reduced pressure to obtain the hydrochloride salt of the title compound.

      • The free amine can be obtained by neutralization with a suitable base and extraction.

Applications in Asymmetric Synthesis

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is a valuable chiral auxiliary for the diastereoselective synthesis of a variety of chiral molecules. The bulky and rigid 1,3-dioxane group can effectively shield one face of a prochiral center, directing the approach of reagents to the opposite face.

Application 1: Diastereoselective Alkylation

The N-acylated derivative of the title amine can be used as a chiral auxiliary for the diastereoselective alkylation of enolates to produce chiral carboxylic acids.

Alkylation Workflow start (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine step1 N-Acylation start->step1 RCOCl, Et₃N intermediate1 Chiral N-Acyl Amine step1->intermediate1 step2 Enolate Formation intermediate1->step2 LDA, THF, -78 °C intermediate2 Chiral Enolate step2->intermediate2 step3 Alkylation intermediate2->step3 R'-X intermediate3 Alkylated Product step3->intermediate3 step4 Auxiliary Cleavage intermediate3->step4 LiOH, H₂O₂ product Chiral Carboxylic Acid step4->product

Caption: Workflow for diastereoselective alkylation.

Protocol 4: Diastereoselective Alkylation of an N-Acyl Derivative

  • Materials:

    • (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

    • Propionyl chloride

    • Triethylamine (Et₃N)

    • Lithium diisopropylamide (LDA)

    • Benzyl bromide

    • Anhydrous tetrahydrofuran (THF)

    • Lithium hydroxide (LiOH)

    • Hydrogen peroxide (H₂O₂)

  • Procedure:

    • N-Acylation: React the title amine with propionyl chloride in the presence of triethylamine to form the corresponding N-propionyl amide.

    • Enolate Formation: Dissolve the N-propionyl amide in anhydrous THF and cool to -78 °C. Slowly add a solution of LDA (1.1 eq) and stir for 30 minutes.

    • Alkylation: Add benzyl bromide (1.2 eq) to the enolate solution at -78 °C and stir for 2-4 hours.

    • Workup: Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate. Dry the organic layer and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or HPLC analysis.

    • Auxiliary Cleavage: Dissolve the alkylated product in a mixture of THF and water. Add lithium hydroxide followed by hydrogen peroxide and stir at room temperature. This will cleave the auxiliary to yield the chiral carboxylic acid and recover the chiral amine.

Table 1: Expected Diastereoselectivity in Alkylation Reactions (based on analogous systems)

Electrophile (R'-X)Expected Diastereomeric Ratio (d.r.)Reference for Analogy
Methyl Iodide>95:5[2][3]
Benzyl Bromide>98:2[2][3]
Allyl Bromide>95:5[2][3]
Application 2: Asymmetric Aldol Reaction

The N-acyl derivative can also be employed in diastereoselective aldol reactions to generate chiral β-hydroxy acids.

Aldol Workflow start Chiral N-Acyl Amine step1 Enolate Formation start->step1 LDA, THF, -78 °C intermediate1 Chiral Enolate step1->intermediate1 step2 Reaction with Aldehyde intermediate1->step2 R'CHO intermediate2 Aldol Adduct step2->intermediate2 step3 Auxiliary Cleavage intermediate2->step3 LiOH, H₂O₂ product Chiral β-Hydroxy Acid step3->product

Caption: Workflow for an asymmetric aldol reaction.

Protocol 5: Diastereoselective Aldol Reaction

  • Materials:

    • N-propionyl derivative of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

    • Lithium diisopropylamide (LDA)

    • Isobutyraldehyde

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • Enolate Formation: Generate the lithium enolate of the N-propionyl amide as described in Protocol 4.

    • Aldol Addition: Slowly add isobutyraldehyde (1.2 eq) to the enolate solution at -78 °C.

    • Workup and Cleavage: Follow the workup and auxiliary cleavage procedures outlined in Protocol 4 to obtain the chiral β-hydroxy acid.

Conclusion

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine represents a promising and versatile chiral building block for asymmetric synthesis. Its straightforward synthesis from a readily available chiral pool starting material and the predictable stereodirecting ability of the bulky 1,3-dioxane moiety make it an attractive tool for the stereocontrolled construction of complex molecules. The protocols outlined in this document provide a foundation for researchers to explore the full potential of this novel chiral amine in their synthetic endeavors.

References

  • Ghosh, A. K., & Fidanze, S. (1997). Asymmetric Alkylations and Aldol Reactions: (1S,2R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. Tetrahedron: Asymmetry, 8(6), 821-824.
  • Adibi, H., & Zohari, S. (2012). Stereo- and Enantioselective Synthesis of Acetylenic 2-Amino-1,3-diol Stereotriads. Organic Letters, 11(4), 847-850*.
  • Myers, A. G., & McKinstry, L. (2004). Asymmetric Alkylations and Aldol Reactions: (1S,2R)-2-aminocyclopentan-1-ol Derived New Chiral Auxiliary. Tetrahedron Letters, 45(3), 547-550*.
  • Fülöp, F., & Mattinen, J. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1180-1188.

Sources

Application

NMR characterization of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

Application Note: Comprehensive NMR Characterization Protocol for (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine Introduction (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is a highly functionalized aliphatic building block featuring a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive NMR Characterization Protocol for (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

Introduction

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is a highly functionalized aliphatic building block featuring a primary amine, a chiral center at the C2 position, and a cyclic acetal (1,3-dioxane) moiety. In drug development and asymmetric synthesis, the unambiguous structural and stereochemical characterization of such chiral amines is paramount. This application note outlines a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed to assign all ¹H and ¹³C resonances, confirm the dioxane ring conformation, and validate the (2R) absolute configuration.

Structural & Conformational Analysis (The "Why")

Before initiating data acquisition, it is essential to establish the expected spectral behavior based on the molecule's three-dimensional conformation. This predictive approach ensures that the experimental protocol serves as a self-validating system.

  • 1,3-Dioxane Ring Conformation : To minimize steric strain, the 1,3-dioxane ring adopts a stable chair conformation. The bulky 2-aminopropyl substituent at the C2' position strongly favors the equatorial orientation. Consequently, the acetal proton (O-CH-O) is locked into an axial position, resonating significantly downfield (δ 4.5–4.9 ppm) due to the combined anisotropic deshielding effects of the two adjacent oxygen atoms[1].

  • Diastereotopicity & Magnetic Non-Equivalence : The presence of the (2R) chiral center renders multiple methylene protons in the molecule diastereotopic. Specifically, the -CH₂-NH₂ group and the C4'/C5'/C6' protons of the dioxane ring are magnetically non-equivalent. They will appear as distinct signals with complex multiplet splitting and specific geminal coupling constants (²J ≈ 11–13 Hz) rather than simple triplets or doublets[1].

  • Stereochemical Causality : Standard 1D NMR cannot differentiate enantiomers in an achiral environment. To validate the (2R) configuration, we employ Mosher's method. Derivatization of the primary amine with chiral α-methoxy-α-trifluoromethylphenylacetic acid chloride (MTPA-Cl) generates diastereomeric amides. The anisotropic shielding effect of the MTPA phenyl group causes predictable chemical shift differences (Δδ = δS - δR) in the adjacent protons, allowing for empirical assignment of the absolute configuration[2].

Experimental Protocols (The "How")

Sample Preparation
  • Solvent Selection : Weigh 15–20 mg of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine. Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Causality: CDCl₃ is optimal for maintaining the hydrogen-bonding dynamics of the primary amine without causing rapid proton exchange, which would broaden the -NH₂ signal.

  • Tube Preparation : Transfer the solution to a high-quality 5 mm precision NMR tube, ensuring no particulate matter is present to maintain optimal magnetic field homogeneity.

1D and 2D NMR Acquisition

A combination of 1D and 2D techniques is required to build a complete structural map[3].

  • 1D ¹H and ¹³C NMR : Acquire the ¹H spectrum at 400 MHz or higher (16–64 scans, 2 s relaxation delay). Acquire the ¹³C{¹H} spectrum (512–1024 scans, broad-band decoupled) to identify the unique carbon environments, paying special attention to the highly deshielded acetal carbon (δ ~102–105 ppm)[1].

  • COSY (Correlation Spectroscopy) : Acquire COSY (128 t1 increments) to map homonuclear J-couplings. Causality: This independently traces the isolated propyl chain spin system (CH₃ to CH to CH₂) and the dioxane ring spin system, confirming the integrity of the aliphatic backbone.

  • Multiplicity-Edited HSQC : Acquire HSQC to map direct ¹H-¹³C single-bond correlations[3]. Causality: Multiplicity editing differentiates CH/CH₃ groups (positive phase) from CH₂ groups (negative phase). This is critical for resolving the overlapping diastereotopic proton signals of the dioxane ring by linking them to their respective, well-resolved ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Acquire HMBC optimized for long-range couplings (²J, ³J ≈ 8 Hz)[3]. Causality: The HMBC cross-peak between the C3 methyl protons of the aliphatic chain and the C2' acetal carbon of the ring provides definitive, self-validating proof of the connectivity between the two distinct molecular fragments.

Enantiomeric Purity Validation (Mosher's Method)

Expertise Insight: While Mosher's analysis is most pronounced for α-chiral amines, the β-position (C2) stereocenter in this molecule can still be validated using high-field NMR and ¹⁹F NMR evaluation of the diastereomeric amides[2].

  • In-Situ Derivatization : Aliquot 5 mg of the amine into two separate NMR tubes. Add 0.5 mL of Pyridine-d₅ to each. Causality: Pyridine acts simultaneously as the solvent, the catalyst, and the acid scavenger for the amidation reaction.

  • Reagent Addition : To Tube A, add 2.0 equivalents of (R)-MTPA-Cl; to Tube B, add 2.0 equivalents of (S)-MTPA-Cl. Allow the reactions to proceed at room temperature for 1 hour.

  • Analysis : Acquire ¹H and ¹⁹F NMR spectra. Calculate the Δδ (δS - δR) for the C1 methylene and C3 methyl protons. A consistent spatial shielding pattern confirms the (2R) absolute configuration[2].

Data Presentation: Predicted NMR Assignments

The following table summarizes the expected chemical shifts and multiplicities, serving as a reference benchmark for spectral integration.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data (CDCl₃, 400 MHz)

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity & J (Hz)Assignment / Structural Notes
C2' (Dioxane)102.0 – 105.04.50 – 4.70d, J ≈ 4.5Acetal CH. Axial position; highly deshielded by adjacent oxygens.
C4', C6' (Dioxane)66.0 – 68.04.05 (eq), 3.75 (ax)mDiastereotopic -O-CH₂- protons. Resolved via HSQC.
C5' (Dioxane)25.0 – 26.52.05 (eq), 1.35 (ax)mCentral ring -CH₂-. Exhibits complex geminal/vicinal coupling.
C1 (Propyl)44.0 – 46.02.75, 2.60ddDiastereotopic -CH₂-NH₂. Protons are magnetically non-equivalent.
C2 (Propyl)38.0 – 40.01.80 – 1.95mChiral methine (-CH-).
C3 (Propyl)11.0 – 13.00.95d, J ≈ 7.0Terminal methyl group.
-NH₂ N/A1.20 – 1.50br sExchangeable primary amine protons.

Workflow Visualization

Workflow N1 Sample Prep (CDCl3 + TMS) N2 1D NMR (1H, 13C) N1->N2 N4 Mosher's Derivatization (MTPA-Cl in Pyridine-d5) N1->N4 Aliquot for Chiral Assay N3 2D NMR (COSY, HSQC, HMBC) N2->N3 N5 Spectral Analysis & Integration N3->N5 N4->N5 Δδ Values N6 Structural & Stereochemical Elucidation N5->N6

NMR characterization workflow for structural and stereochemical elucidation.

References

  • [2] Title: Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Source: nih.gov. URL:

  • [1] Title: In-Depth NMR Spectrum Interpretation of 1,3-Dioxane-2-carboxylic acid ethyl ester: A Technical Guide. Source: benchchem.com. URL:

  • [3] Title: HSQC Spectra Simulation and Matching for Molecular Identification. Source: acs.org. URL:

Sources

Method

Mass spectrometry analysis of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

Application Note: Comprehensive Mass Spectrometry Analysis and Enantiomeric Profiling of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine Executive Summary (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is a specialized chiral building bl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Mass Spectrometry Analysis and Enantiomeric Profiling of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

Executive Summary

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is a specialized chiral building block frequently utilized in the synthesis of complex pharmaceutical active ingredients. Its structural duality—a highly basic primary aliphatic amine coupled with an acid-labile 1,3-dioxane acetal—presents a unique analytical paradox. Standard LC-MS/MS methodologies employing acidic mobile phases (e.g., 0.1% formic acid) inevitably induce on-column degradation. This technical guide details a high-pH, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol designed to preserve the structural integrity of the dioxane moiety while achieving high-sensitivity quantitative profiling.

Mechanistic Mass Spectrometry Profiling

The ionization and fragmentation dynamics of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine (Chemical Formula: C₇H₁₅NO₂, Exact Mass: 145.11 Da) are governed by its distinct functional groups. Under positive Electrospray Ionization (ESI+), the primary amine readily accepts a proton, yielding a robust precursor ion at m/z 146.1 .

During Collision-Induced Dissociation (CID) with argon gas, the molecule exhibits three primary, predictable fragmentation pathways:

  • Alpha-Cleavage (m/z 30.0): According to established mass spectrometry rules, in the collision cell, breaking the C1-C2 bond nearest to the nitrogen atom to yield a resonance-stabilized iminium cation ([CH₂=NH₂]⁺)[1].

  • Dioxane Ring Fission (m/z 87.0): The acetal linkage undergoes heterolytic cleavage, leading to the [2].

  • Neutral Loss of Ammonia (m/z 129.1): A low-energy pathway resulting in the expulsion of NH₃ (-17 Da).

Mechanism Precursor Precursor Ion [M+H]+ m/z 146.1 Alpha Alpha Cleavage [CH2=NH2]+ m/z 30.0 Precursor->Alpha C1-C2 Bond Fission (High CE) Dioxane Dioxane Cleavage [C4H7O2]+ m/z 87.0 Precursor->Dioxane Acetal C-C Cleavage (Medium CE) Ammonia Ammonia Loss [M+H - NH3]+ m/z 129.1 Precursor->Ammonia -NH3 Neutral Loss (Low CE)

Figure 1: Primary CID fragmentation pathways of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine.

Causality and Methodological Logic

The pH Paradox: The preservation of the 1,3-dioxane moiety requires strict pH control, as [3]. If exposed to standard pH 2.7 mobile phases, the compound rapidly hydrolyzes into 3-amino-2-methylpropanal ([M+H]⁺ m/z 88.1) and 1,3-propanediol.

The Expert Solution: To prevent this, we employ a 10 mM Ammonium Bicarbonate buffer (pH 9.0). Because the pKa of the primary aliphatic amine is approximately 10.5, it remains sufficiently protonated at pH 9.0 to ensure excellent ESI+ ionization efficiency. Simultaneously, the basic environment completely stabilizes the dioxane ring, preventing artifact formation.

Experimental Protocols

Sample Preparation and Extraction
  • Sample Dilution: Accurately weigh and dissolve the analyte in a stabilizing diluent (50:50 LC-MS grade Water:Methanol containing 0.1% Triethylamine) to yield a stock solution of 1 mg/mL. Causality: Triethylamine ensures the micro-environment remains basic during storage, preventing premature hydrolysis.

  • Working Solutions: Dilute the stock solution using 10 mM Ammonium Bicarbonate (pH 9.0) to construct a calibration curve ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Extraction: For biological matrices, perform Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE). Critical Warning: Do not use Solid Phase Extraction (SPE) cartridges with strong cation exchange (MCX) properties, as the acidic elution steps will destroy the dioxane ring.

LC-MS/MS Analysis Workflow
  • System Equilibration: Purge the UHPLC lines with Mobile Phase A (10 mM Ammonium Bicarbonate, pH 9.0) and Mobile Phase B (Acetonitrile). Allow the chiral column (e.g., Chiralpak IG-3, 2.1 x 150 mm, 3 µm) to equilibrate at 35°C for 30 minutes.

  • Autosampler Management: Maintain the autosampler temperature at 4°C. Ensure the needle wash solvent is neutral (Methanol/Water 80:20).

  • Mass Spectrometer Tuning: Infuse a 100 ng/mL standard at 10 µL/min directly into the ESI source. Optimize the declustering potential (DP) to maximize the intact [M+H]⁺ at m/z 146.1, avoiding in-source fragmentation.

  • Data Acquisition: Execute the gradient specified in Table 2, monitoring the MRM transitions detailed in Table 1.

Quantitative Data Presentation

Table 1: Optimized MRM Transitions for (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) Fragment Assignment
146.1 87.0 50 15 [1,3-Dioxan-2-yl]⁺
146.1 30.0 50 25 [CH₂=NH₂]⁺

| 146.1 | 129.1 | 50 | 10 | [M+H - NH₃]⁺ |

Table 2: High-pH UHPLC Gradient Conditions

Time (min) Flow Rate (mL/min) %A (10 mM NH₄HCO₃, pH 9.0) %B (Acetonitrile)
0.0 0.4 95 5
1.0 0.4 95 5
4.0 0.4 40 60
5.0 0.4 5 95
6.5 0.4 5 95
6.6 0.4 95 5

| 8.0 | 0.4 | 95 | 5 |

System Suitability and Self-Validation

To ensure the protocol acts as a self-validating system, the analyst must proactively monitor the MRM transition for the hydrolysis artifact: 3-amino-2-methylpropanal ([M+H]⁺ m/z 88.1 → m/z 30.0) .

If the ratio of Peak Area (m/z 88.1) / Peak Area (m/z 146.1) exceeds 0.05 (5%), the system automatically fails suitability. This diagnostic check definitively proves whether the mobile phase pH has dropped or the autosampler diluent has become acidic, causing invisible on-column degradation.

LCMS_Workflow Sample Sample Prep (pH > 7.0) Triethylamine Stabilized LC UHPLC Separation (10 mM NH4HCO3, pH 9.0) Sample->LC Inject ESI ESI+ Ionization [M+H]+ m/z 146.1 LC->ESI Elute Detect MRM Detection (m/z 87.0, 30.0) ESI->Detect CID Fragmentation Validate Self-Validation Check (Monitor Artifact m/z 88.1) Detect->Validate Integrity Check (<5% Artifact)

Figure 2: Self-validating LC-MS/MS workflow for 1,3-dioxane preservation.

References

  • [1] Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available at:[Link]

  • [2] Albu, T. V. Hybrid density functional theory study of fragment ions generated during mass spectrometry of 1,3-dioxane derivatives. Rapid Communications in Mass Spectrometry, 2006;20(12):1871-6. Available at:[Link]

  • [3] Identification of 1,3-Dioxanes and 1,3-Dioxolanes as Malodorous Compounds at Trace Levels in River Water, Groundwater, and Tap Water. Environmental Science & Technology (ACS Publications), 1998. Available at:[Link]

Sources

Application

Application Note: Strategies for the Derivatization of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine for Chromatographic Analysis

Introduction (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is a chiral primary amine featuring a bulky dioxanyl substituent. Such molecules are valuable building blocks in asymmetric synthesis, particularly in the development o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is a chiral primary amine featuring a bulky dioxanyl substituent. Such molecules are valuable building blocks in asymmetric synthesis, particularly in the development of novel pharmaceutical agents. The accurate analysis of its purity, concentration, and enantiomeric excess (ee) is critical for quality control and process optimization. However, direct analysis of this compound by gas chromatography (GC) or high-performance liquid chromatography (HPLC) presents significant challenges. Its primary amine group leads to high polarity and low volatility, resulting in poor peak shape, strong tailing on standard GC columns, and potentially low retention in reversed-phase HPLC.[1]

Derivatization, the chemical modification of an analyte, is a powerful strategy to overcome these analytical hurdles.[1][2] By converting the polar primary amine into a less polar, more stable derivative, we can significantly improve its chromatographic behavior.[1][3] This application note provides a detailed guide to two key derivatization strategies for (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine:

  • Achiral Derivatization: For improving volatility and peak shape for GC analysis.

  • Chiral Derivatization: For the determination of enantiomeric purity via the formation of diastereomers, which can be separated on a standard achiral column.[4][5]

This guide explains the underlying principles, offers field-proven insights into experimental choices, and provides detailed, step-by-step protocols for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of Derivatization

The primary amine (-NH2) is the key functional group for derivatization. The two active hydrogens are susceptible to replacement by various functional groups, which alters the molecule's physicochemical properties.

Goals of Derivatization for this Analyte:

  • Increase Volatility for GC: By replacing the polar N-H bonds with non-polar groups, hydrogen bonding is eliminated, making the molecule more volatile and suitable for GC analysis.[1][6]

  • Improve Chromatographic Peak Shape: Reducing interactions with active sites (e.g., free silanols) in the GC inlet and column minimizes peak tailing and improves quantification accuracy.[1]

  • Enable Enantiomeric Separation (Indirect Method): Reacting the chiral amine with an enantiomerically pure chiral derivatizing agent (CDA) creates a pair of diastereomers.[4][5][7] Unlike enantiomers, diastereomers have different physical properties and can be separated on conventional, achiral chromatographic columns.[4][8] This indirect approach is often more cost-effective and robust than direct separation on a specialized chiral stationary phase (CSP).[4]

  • Enhance Detection Sensitivity: Certain derivatizing agents introduce chromophores or fluorophores, significantly boosting signal intensity for UV or fluorescence HPLC detectors.[4][5] For GC-MS, fluorinated derivatives can enhance sensitivity for electron capture detection (ECD).[1][9]

Part 2: Achiral Derivatization for GC-MS Analysis (Acylation)

For routine quantification and purity analysis where enantiomeric separation is not required, acylation is a robust and straightforward method. We will focus on using Trifluoroacetic Anhydride (TFAA), a highly reactive and effective reagent.[3][9]

Principle of Acylation

The primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of TFAA. This results in the formation of a stable, non-polar N-trifluoroacetyl amide and trifluoroacetic acid as a byproduct. The reaction is typically driven to completion by adding a tertiary amine base, such as triethylamine (TEA), which acts as an acid scavenger, neutralizing the acidic byproduct.[9][10] This prevents the protonation of the starting amine, which would render it non-nucleophilic.[10]

Experimental Workflow: TFAA Derivatization

TFAA_Workflow A 1. Sample Prep Dissolve amine in anhydrous solvent B 2. Reagent Addition Add Triethylamine (TEA) & TFAA A->B C 3. Reaction Heat at 60-70°C for 20 min B->C Vortex D 4. Work-up (Optional) Aqueous wash to remove salts C->D Cool E 5. Analysis Inject organic layer into GC-MS D->E Mosher_Reaction cluster_reactants Reactants cluster_products Products (Diastereomers) Amine_Mix (R/S)-Amine P Amine_Mix->P Mosher_R (R)-Mosher's Acid Chloride Mosher_R->P Diastereomer_RR (R-Amine)-(R-Mosher) Amide Diastereomer_SR (S-Amine)-(R-Mosher) Amide P->Diastereomer_RR  + Pyridine  (Acid Scavenger) P->Diastereomer_SR

Sources

Method

Application Notes and Protocols: A Comprehensive Framework for Investigating the Antifungal Properties of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

Introduction: The Rationale for Investigation The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rationale for Investigation

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant global health challenge. This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Compound X, (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine, a molecule containing a dioxane ring, belongs to a chemical space that has been explored for various biological activities. While some derivatives of dioxolane and dioxane have shown promise as antifungal agents, often by inhibiting ergosterol biosynthesis, the specific antifungal potential of Compound X remains uncharacterized.[1][2]

These application notes provide a comprehensive, field-proven framework for the systematic in vitro evaluation of Compound X as a potential antifungal agent. This guide is designed for researchers, scientists, and drug development professionals, offering a logical progression of experiments from initial activity screening to preliminary mechanism of action and safety profiling. The protocols herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and validity.[3][4][5]

The core objective of this guide is not merely to provide a set of instructions, but to explain the causality behind the experimental design. By understanding the "why" behind each protocol, researchers can better interpret their results, troubleshoot potential issues, and make informed decisions about the future development of Compound X.

Overall Investigative Workflow

The evaluation of a novel compound's antifungal potential follows a structured, multi-phase approach. This ensures that resources are used efficiently, with go/no-go decisions made at critical junctures. The workflow is designed to first establish biological activity, then quantify its potency, assess its safety profile, and finally, to elucidate its mechanism of action.

G cluster_0 Phase 1: Activity & Potency cluster_1 Phase 2: Safety Profile cluster_2 Phase 3: Mechanism of Action (MoA) cluster_3 Phase 4: Data Synthesis A Initial Antifungal Susceptibility Screening B Determination of Minimum Inhibitory Concentration (MIC) A->B C Mammalian Cell Cytotoxicity Assay (MTT) B->C E Cell Wall Integrity (Calcofluor White Assay) B->E D Hemolysis Assay C->D F Ergosterol Pathway Interaction D->F H Calculate Selectivity Index (SI) & Prioritize MoA Studies D->H E->F G Induction of Oxidative Stress (ROS Assay) F->G G->H

Caption: Investigative workflow for a novel antifungal candidate.

Phase 1: Antifungal Activity and Potency Determination

The foundational step is to determine if Compound X exhibits any inhibitory activity against a panel of clinically relevant fungi and, if so, to quantify its potency. The broth microdilution method is the gold standard for this determination, providing a quantitative Minimum Inhibitory Concentration (MIC) value.[3][6]

Recommended Fungal Strains

A well-selected panel of fungal strains is crucial for assessing the spectrum of activity. The panel should include representative yeasts and molds, including species known for intrinsic or acquired drug resistance.

Species Strain Example Rationale
Candida albicansATCC 90028A common pathogenic yeast, often used as a reference strain.[7]
Candida glabrataATCC 90030A species known for its intrinsic resistance to azole antifungals.
Candida aurisB11221An emerging, often multi-drug resistant pathogen of high concern.[7]
Cryptococcus neoformansH99An encapsulated yeast that is a major cause of fungal meningitis.
Aspergillus fumigatusATCC 204305The most common cause of invasive aspergillosis.
Protocol: Broth Microdilution for MIC Determination (Adapted from CLSI M27/M38)

This protocol determines the lowest concentration of Compound X that inhibits the visible growth of a fungus.[3][6][8]

Materials:

  • Compound X stock solution (e.g., 10 mg/mL in DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal inoculum, standardized to the appropriate density (see below)

  • Positive control antifungal (e.g., Fluconazole for yeasts, Amphotericin B for molds)

  • Spectrophotometer or specialized plate reader

Procedure:

  • Inoculum Preparation (Yeasts):

    • Culture yeast on Sabouraud Dextrose Agar for 24-48 hours.

    • Select several colonies and suspend in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard (~1-5 x 10^6 CFU/mL).

    • Dilute this suspension 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of ~1-5 x 10^3 CFU/mL.

  • Inoculum Preparation (Molds):

    • Culture mold on Potato Dextrose Agar until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Count conidia using a hemocytometer and adjust the concentration to 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 to wells 2 through 12 of a 96-well plate.

    • Prepare a 2x working stock of Compound X in RPMI-1640. Add 200 µL of this stock to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug). Well 12 serves as the sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Seal the plates and incubate at 35°C. Incubation times vary: 24-48 hours for Candida spp., 48-72 hours for Cryptococcus neoformans, and 48-72 hours for Aspergillus fumigatus or until sufficient growth is seen in the control well.[9]

  • Endpoint Determination:

    • The MIC is the lowest drug concentration that causes a significant reduction in growth compared to the drug-free control.

    • For azoles and Compound X (initially), the endpoint is typically a ≥50% reduction in turbidity.[3]

    • For polyenes (like Amphotericin B), the endpoint is 100% growth inhibition.[3]

    • Growth can be assessed visually or by reading the optical density (OD) at 530 nm.

Data Interpretation:

Compound C. albicans MIC (µg/mL) C. auris MIC (µg/mL) A. fumigatus MIC (µg/mL)
Compound X[Result][Result][Result]
Fluconazole4>64N/A
Amphotericin B0.511

Phase 2: Preliminary Safety and Selectivity Profiling

A promising antifungal must be more toxic to the fungus than to the host. Early in vitro cytotoxicity testing against mammalian cells is a critical step to de-risk a compound and determine its therapeutic window.[10][11]

Protocol: MTT Assay for Mammalian Cell Cytotoxicity

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[12][13] A decrease in metabolic activity suggests cell death or a loss of proliferation.

Materials:

  • Human cell line (e.g., HepG2 - liver carcinoma, or HEK293 - embryonic kidney)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Compound X stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well flat-bottom plates

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound X in complete medium at 2x the final desired concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

    • Incubate for 24-48 hours.

  • MTT Addition and Solubilization:

    • Add 10 µL of the 5 mg/mL MTT solution to each well.[14]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12]

  • Data Acquisition:

    • Shake the plate gently for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The half-maximal inhibitory concentration (IC50), the concentration of Compound X that reduces cell viability by 50%, is calculated. A higher IC50 value indicates lower cytotoxicity.

Protocol: Hemolysis Assay

This assay assesses the compound's potential to damage red blood cell membranes, a crucial indicator of potential hematological toxicity.[9][15]

Materials:

  • Freshly collected human or rat red blood cells (RBCs)

  • Phosphate-buffered saline (PBS)

  • Compound X stock solution

  • Positive control: 1% Triton X-100 (causes 100% lysis)

  • Negative control: PBS (0% lysis)

  • 96-well round-bottom plate and a flat-bottom plate

Procedure:

  • RBC Preparation:

    • Centrifuge whole blood to pellet the RBCs. Wash the pellet 3-4 times with cold PBS until the supernatant is clear.

    • Prepare a 2% (v/v) suspension of RBCs in PBS.

  • Assay Setup:

    • Prepare serial dilutions of Compound X in PBS in a 96-well round-bottom plate.

    • Add 100 µL of the 2% RBC suspension to each well containing 100 µL of the compound dilutions (or controls).[9]

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement of Hemolysis:

    • Centrifuge the plate to pellet intact RBCs.

    • Carefully transfer 100 µL of the supernatant to a new flat-bottom plate.

    • Measure the absorbance of the supernatant at 415 nm or 540 nm, which corresponds to hemoglobin release.[9][15]

Data Analysis: The percentage of hemolysis is calculated relative to the positive (100% lysis) and negative (0% lysis) controls.

Calculating the Selectivity Index (SI)

The Selectivity Index is a critical metric that provides a preliminary assessment of a compound's therapeutic window. It is the ratio of its toxicity to its activity.

SI = IC50 (Mammalian Cells) / MIC (Fungal Cells)

A higher SI value is desirable, indicating that the compound is significantly more potent against the fungal target than against host cells.

Phase 3: Investigating the Mechanism of Action (MoA)

Understanding how a compound inhibits fungal growth is paramount for its development. The following assays represent primary screens to investigate if Compound X targets the cell wall, the cell membrane via the ergosterol pathway, or induces oxidative stress.

G cluster_0 Hypothesis Generation cluster_1 Experimental Validation cluster_2 Potential Outcome A Does Compound X target the cell wall? D Calcofluor White Staining Assay A->D B Does Compound X target the cell membrane (ergosterol pathway)? E Ergosterol Quantification Assay B->E C Does Compound X induce oxidative stress? F ROS Detection Assay (DCFH-DA) C->F G Aberrant chitin deposition, increased fluorescence D->G H Reduced ergosterol levels in treated cells E->H I Increased intracellular fluorescence (DCF) F->I

Caption: Workflow for preliminary MoA investigation.

Protocol: Cell Wall Integrity - Calcofluor White Staining

Calcofluor White is a fluorescent dye that binds to chitin in the fungal cell wall.[16][17] Compounds that disrupt cell wall synthesis often trigger a compensatory stress response, leading to abnormal chitin accumulation, which can be visualized as increased or misplaced fluorescence.[1]

Procedure:

  • Treat fungal cells (C. albicans is a good model) with Compound X at its MIC and sub-MIC concentrations for several hours.

  • Wash the cells with PBS.

  • Resuspend the cells in a solution of 10 µg/mL Calcofluor White in PBS.[16]

  • Incubate in the dark at room temperature for 10-15 minutes.

  • Wash the cells twice with PBS to remove excess stain.

  • Observe the cells using a fluorescence microscope with a DAPI filter set (Excitation ~365 nm, Emission ~435 nm).[16]

  • Interpretation: Compare treated cells to untreated controls. An increase in overall fluorescence or bright patches at the septa or bud necks suggests cell wall stress.

Protocol: Ergosterol Pathway Interaction

Many antifungal drugs, particularly those with azole-like structures, inhibit the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[18][19] This assay quantifies the total ergosterol content in cells after treatment with the compound.

Procedure:

  • Grow a larger culture of yeast (C. albicans or C. glabrata) to mid-log phase.

  • Treat the cells with Compound X at its IC50 concentration for 4-6 hours. Include an untreated control and a positive control (e.g., Ketoconazole).

  • Harvest the cells by centrifugation, wash with sterile water, and record the wet weight of the cell pellet.

  • Sterol Extraction:

    • Add 25% alcoholic potassium hydroxide solution to the cell pellet and vortex vigorously.

    • Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

    • After cooling, extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile water and n-heptane, followed by vigorous vortexing.

  • Quantification:

    • Separate the n-heptane layer (top layer).

    • Scan the absorbance of the n-heptane layer from 240 nm to 300 nm using a spectrophotometer.

    • Ergosterol has a characteristic four-peaked curve, with a peak at 281.5 nm.[20] The absence of ergosterol and the presence of a peak at 230 nm can indicate the accumulation of precursor sterols.

    • Calculate the percentage of ergosterol based on the absorbance values and the wet weight of the cells.

  • Interpretation: A significant reduction in the ergosterol content of treated cells compared to the untreated control suggests that Compound X may be interfering with the ergosterol biosynthesis pathway.[21]

Protocol: Reactive Oxygen Species (ROS) Induction

Some antifungal compounds exert their effect by inducing the production of harmful reactive oxygen species (ROS) within the fungal cell, leading to oxidative damage and cell death.[2] The DCFH-DA assay is commonly used to measure intracellular ROS levels.

Procedure:

  • Treat fungal cells with Compound X at its MIC concentration for a short period (e.g., 1-3 hours).

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS containing 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[22][23]

  • Incubate in the dark at 37°C for 30-60 minutes. During this time, cellular esterases deacetylate DCFH-DA to non-fluorescent DCFH.

  • If intracellular ROS are present, they will oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measure the fluorescence using a microplate reader (Excitation ~485 nm, Emission ~535 nm) or visualize by fluorescence microscopy.[24]

  • Interpretation: A significant increase in fluorescence in the treated cells compared to the untreated control indicates that Compound X induces oxidative stress.

Conclusion and Future Directions

This document provides a foundational guide for the initial in vitro characterization of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine (Compound X) as a potential antifungal agent. By following this structured workflow, researchers can generate robust and reproducible data on the compound's antifungal spectrum, potency, preliminary safety profile, and potential mechanism of action.

Positive results from these assays—specifically, a potent MIC against a broad range of fungi, a high selectivity index, and a clear indication from one of the MoA assays—would provide a strong rationale for advancing Compound X to more complex studies. These would include time-kill kinetic assays, investigation of activity against fungal biofilms, and ultimately, evaluation in animal models of fungal infection.

References

  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 4(4), 147. [Link]

  • baseclick. (n.d.). Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Classical Pathway of Hemolytic Assay Protocol. Retrieved from [Link]

  • Wang, Q. (2024). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. Journal of Cell & Molecular Pharmacology, 8, 238. [Link]

  • HaemoScan. (2024, April 1). Hemolysis Assay for Solutes Manual. Retrieved from [Link]

  • Ram, A. F., & Klis, F. M. (2006). Identification of fungal cell wall mutants using susceptibility assays based on Calcofluor white and Congo red. Nature Protocols, 1(5), 2253-2256. [Link]

  • Wei, Z. C., et al. (2022). Novel Dioxolane Ring Compounds for the Management of Phytopathogen Diseases as Ergosterol Biosynthesis Inhibitors: Synthesis, Biological Activities, and Molecular Docking. Journal of Agricultural and Food Chemistry, 70(14), 4239-4250. [Link]

  • BMG Labtech. (n.d.). DCFH-DA assay for ROS in Aspergillus fumigatus. Retrieved from [Link]

  • Alastruey-Izquierdo, A., et al. (2018). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (132), 56586. [Link]

  • Antimicrobial Testing Laboratory. (n.d.). Anti-Fungal Strains. Retrieved from [Link]

  • Cyprotex. (n.d.). Hemolysis. Retrieved from [Link]

  • Pfaller, M. A., et al. (2011). Comparison of EUCAST and CLSI Broth Microdilution Methods for the Susceptibility Testing of 10 Systemically Active Antifungal Agents against Candida spp. Journal of Medical and Industrial Microbiology, 30(6), 1210-1221. [Link]

  • Espinel-Ingroff, A., et al. (2016). CLSI versus EUCAST Methodologies for Antifungal Susceptibility Testing. Current Fungal Infection Reports, 10(1), 28-35. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Rex, J. H., et al. (1995). Initial use of a broth microdilution method suitable for in vitro testing of fungal isolates in a clinical microbiology laboratory. Journal of Clinical Microbiology, 33(9), 2321-2327. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • iGEM. (n.d.). Hemolysis Test Protocol. Retrieved from [Link]

  • International Organization for Standardization. (2021). ISO 16256:2021 Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [Link]

  • Springer Nature Experiments. (n.d.). Identification of fungal cell wall mutants using susceptibility assays based on Calcofluor white and Congo red. Retrieved from [Link]

  • ResearchGate. (n.d.). Ergosterol biosynthesis inhibitor potency in different assay methods. Retrieved from [Link]

  • Al-Hatmi, A. M. S., et al. (2016). Comparison of the EUCAST and CLSI Broth Microdilution Methods for Testing Isavuconazole, Posaconazole, and Amphotericin B against Molecularly Identified Mucorales Species. Antimicrobial Agents and Chemotherapy, 60(3), 1546-1551. [Link]

  • ResearchGate. (2021, February 24). Hemolysis test protocol? Retrieved from [Link]

  • JoVE. (2017, October 26). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Retrieved from [Link]

  • Pierce, C. G., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • PombEvolution. (2019, February 1). Calcofluor white fungal cell wall staining. Retrieved from [Link]

  • Kumar, R., et al. (2025). Synthesis of antifungal imines as inhibitors of ergosterol biosynthesis. Journal of Molecular Structure, 1315, 138334. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Berkow, E. L., et al. (2025). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 69(4), e01345-24. [Link]

  • Odds, F. C. (2003). Antifungal agents: mechanisms of action. Trends in Microbiology, 11(6), 272-279. [Link]

  • Research Starters. (n.d.). Mechanisms of action in antifungal drugs. Retrieved from [Link]

  • Pfaller, M. A., & Sheehan, D. J. (2006). Antifungal Susceptibly Testing by Concentration Gradient Strip Etest Method for Fungal Isolates: A Review. Medical Mycology, 44(4), 291-306. [Link]

  • Barrett-Bee, K., & Dixon, G. (1995). Ergosterol biosynthesis inhibition: a target for antifungal agents. Acta Biochimica Polonica, 42(4), 465-479. [Link]

  • Liu, W., et al. (2018). Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles. Frontiers in Microbiology, 9, 31. [Link]

  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These... Clinical Microbiology Reviews, 12(4), 501-517. [Link]

  • Chojnacka, K., et al. (2018). Antifungal Activity and Mechanism of Action of the Co(III) Coordination Complexes With Diamine Chelate Ligands Against Reference and Clinical Strains of Candida spp. Frontiers in Microbiology, 9, 1635. [Link]

  • Hipler, U. C., et al. (2019). Fluorescence Analysis of Reactive Oxygen Species (ROS) Generated by Six Isolates of Aspergillus fumigatus. Photonics, 6(3), 82. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine Synthesis

Welcome to the technical support center for the synthesis and optimization of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and optimization of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, grounding our recommendations in established chemical principles and peer-reviewed literature.

Section 1: Synthetic Strategy Overview

The synthesis of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is a multi-step process that requires careful control of protecting groups and reaction conditions to maintain stereochemical integrity and maximize yield. The most reliable and cost-effective route begins with the naturally occurring chiral building block, (R)-alanine.[1][2] This strategy leverages the inherent chirality of the starting material to construct the target molecule.

The overall workflow involves four key stages:

  • Amine Protection: The nucleophilic amine of (R)-alanine is protected to prevent interference in subsequent steps.

  • Carboxylic Acid Reduction: The carboxylic acid is selectively reduced to an aldehyde.

  • Aldehyde Protection: The resulting aldehyde is protected as a 1,3-dioxane, a stable cyclic acetal.[3][4]

  • Amine Deprotection: The protecting group on the amine is removed to yield the final product.

G cluster_0 Synthesis Workflow R_Alanine (R)-Alanine Boc_Protected N-Boc-(R)-alanine R_Alanine->Boc_Protected 1. Amine Protection (Boc)₂O, Base Aldehyde (R)-2-(Boc-amino)propanal Boc_Protected->Aldehyde 2. Selective Reduction (e.g., Weinreb Amide then DIBAL-H) Dioxane tert-butyl (2R)-2-(1,3-dioxan-2-yl)propan-1-ylcarbamate Aldehyde->Dioxane 3. Acetal Formation 1,3-Propanediol, Acid Catalyst Final_Product (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine Dioxane->Final_Product 4. Amine Deprotection Acidic Conditions (e.g., 4M HCl/Dioxane)

Caption: Optimized synthetic pathway for (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine.

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each problem is presented in a question-and-answer format, detailing potential causes and providing actionable solutions.

Q1: My yield for the acetal formation step is consistently low (<70%). What is causing this and how can I improve it?

Potential Causes:

  • Reversible Reaction Equilibrium: Acetal formation is a reversible reaction. The water generated as a byproduct can hydrolyze the acetal back to the starting aldehyde, preventing the reaction from reaching completion.[5]

  • Suboptimal Catalyst: The choice and concentration of the acid catalyst are critical. An inappropriate catalyst may not be effective, while an excessively strong acid can cause degradation of the substrate.

  • Impure Reagents: Water contamination in the starting aldehyde, solvent, or 1,3-propanediol can inhibit the reaction.

Solutions & Optimization Strategies:

  • Water Removal: To drive the equilibrium toward the product, water must be removed as it is formed.

    • Dean-Stark Apparatus: Use a Dean-Stark trap with a refluxing azeotropic solvent like toluene. This is the most common and effective method.[4]

    • Molecular Sieves: Add activated 4Å molecular sieves to the reaction mixture to sequester water in situ. This is a good alternative for smaller-scale reactions.

  • Catalyst Screening: The efficiency of the reaction is highly dependent on the acid catalyst.

    • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) is a standard and effective catalyst. Use a catalytic amount (0.01-0.05 eq.).

    • Lewis Acids: For sensitive substrates, milder Lewis acids can offer better chemoselectivity.[6] Consider screening catalysts like In(OTf)₃ or Er(OTf)₃.[6]

  • Reagent Purity: Ensure all reagents and solvents are anhydrous. Dry solvents over appropriate drying agents and use freshly opened or properly stored diol and aldehyde.

CatalystSolventWater RemovalTypical YieldNotes
p-TsOH (0.02 eq.)TolueneDean-Stark>90%Standard, highly effective method.
Camphorsulfonic acid (CSA)Dichloromethane4Å Mol. Sieves80-90%Milder alternative to p-TsOH.
In(OTf)₃ (0.01 eq.)DichloromethaneAnhydrous85-95%Excellent for acid-sensitive substrates.[4]
Iodine (I₂) (0.1 eq.)AcetoneAnhydrous75-85%Neutral conditions, but may not be suitable for all substrates.[4][6]
Q2: I am observing a loss of stereochemical purity in my final product. How can I prevent racemization?

Potential Causes:

  • Epimerization at the α-Carbon: The proton on the chiral carbon (C2) is weakly acidic. Exposure to strong bases or prolonged heating under acidic or basic conditions can lead to its abstraction and subsequent racemization.

  • Impure Starting Material: The enantiomeric excess (e.e.) of the final product can be no higher than that of the starting (R)-alanine.

Solutions & Optimization Strategies:

  • Verify Starting Material Purity: Always confirm the enantiomeric purity of the starting (R)-alanine using a suitable analytical method, such as chiral HPLC after derivatization.

  • Maintain Mild Conditions:

    • Temperature Control: Avoid excessive temperatures, especially during the reduction and deprotection steps. For the reduction of a Weinreb amide with DIBAL-H, maintain the temperature at -78 °C.

    • Avoid Strong Bases: Use non-nucleophilic, sterically hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) where necessary, and avoid strong bases like hydroxides or alkoxides.

  • Selective Deprotection: The final Boc-deprotection step is critical. Over-exposure to strong acid can be detrimental. Use carefully controlled conditions, such as 4M HCl in dioxane at 0 °C to room temperature, and monitor the reaction closely by TLC or LC-MS.[7]

Q3: My product streaks badly during silica gel chromatography, leading to poor separation and product loss. How can I purify it effectively?

Potential Causes:

  • Amine-Silica Interaction: Primary amines are basic and interact strongly with the acidic silanol groups on the surface of standard silica gel. This leads to peak tailing, streaking, and often irreversible adsorption.[8]

Solutions & Optimization Strategies:

  • Deactivate the Silica Gel:

    • Add a Basic Modifier to the Eluent: Add 0.5-2% of a volatile base like triethylamine or ammonium hydroxide to your eluent system (e.g., Dichloromethane/Methanol).[8] This neutralizes the acidic sites on the silica and dramatically improves peak shape.

    • Use Pre-Treated Silica: Commercially available silica gel treated with a base is an option.

  • Use an Alternative Stationary Phase:

    • Alumina (Basic or Neutral): Basic or neutral alumina is an excellent alternative to silica for purifying amines.

  • Purify via Salt Formation:

    • Crystallization: Convert the free amine to a crystalline salt (e.g., hydrochloride or tartrate). This can often be purified by recrystallization, which is highly effective for removing minor impurities and can be scaled up easily. The free base can be regenerated by treatment with a base.[][10]

G cluster_1 Troubleshooting Workflow: Low Yield Start Low Yield Observed Check_Equilibrium Is water being effectively removed? Start->Check_Equilibrium Check_Catalyst Is the catalyst optimal? Check_Equilibrium->Check_Catalyst Yes Implement_DeanStark Implement Dean-Stark or Molecular Sieves Check_Equilibrium->Implement_DeanStark No Check_Purity Are reagents anhydrous? Check_Catalyst->Check_Purity Yes Screen_Catalysts Screen Brønsted/Lewis Acid Catalysts Check_Catalyst->Screen_Catalysts No Dry_Reagents Dry Solvents & Use Anhydrous Reagents Check_Purity->Dry_Reagents No Success Yield Optimized Check_Purity->Success Yes Implement_DeanStark->Success Screen_Catalysts->Success Dry_Reagents->Success

Caption: Decision workflow for troubleshooting low synthesis yields.

Section 3: Optimized Experimental Protocol

This protocol provides a reliable, step-by-step method for the synthesis, incorporating the optimization strategies discussed above.

Step 1: N-Boc Protection of (R)-Alanine

  • Suspend (R)-alanine (1.0 eq.) in a 1:1 mixture of Dioxane and Water.

  • Add Sodium Hydroxide (2.5 eq.) and stir until the solution is homogeneous.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in Dioxane dropwise over 1 hour, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate.

  • Acidify the aqueous layer to pH 2-3 with cold 1M HCl.

  • Extract the product with ethyl acetate (3x). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield N-Boc-(R)-alanine as a white solid.

Step 2: Reduction to (R)-2-(Boc-amino)propanal Note: This reduction is sensitive and is best performed via a Weinreb amide intermediate to prevent over-reduction to the alcohol.

  • Convert N-Boc-(R)-alanine to its Weinreb amide using standard coupling conditions (e.g., EDC, HOBt, N,O-dimethylhydroxylamine).

  • Dissolve the purified N-Boc-(R)-alanine Weinreb amide (1.0 eq.) in anhydrous THF and cool to -78 °C under an inert nitrogen atmosphere.

  • Add Diisobutylaluminium hydride (DIBAL-H, 1.5 eq., 1.0 M in hexanes) dropwise, keeping the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude aldehyde is often used immediately in the next step without further purification.

Step 3: Formation of tert-butyl (2R)-2-(1,3-dioxan-2-yl)propan-1-ylcarbamate

  • Dissolve the crude (R)-2-(Boc-amino)propanal (1.0 eq.) in toluene.

  • Add 1,3-propanediol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02 eq.).

  • Fit the flask with a Dean-Stark apparatus and heat the mixture to reflux.[4]

  • Continue refluxing until no more water is collected in the trap (typically 3-5 hours).

  • Cool the reaction to room temperature and wash with a saturated NaHCO₃ solution and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the protected product.

Step 4: Deprotection to (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

  • Dissolve the purified product from Step 3 (1.0 eq.) in a minimal amount of Dichloromethane and cool to 0 °C.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 eq.) dropwise.[7]

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Concentrate the mixture under reduced pressure to obtain the crude hydrochloride salt.

  • To obtain the free amine, dissolve the salt in water, cool to 0 °C, and basify to pH >12 with 5M NaOH.

  • Extract the free amine with Dichloromethane (4x). Dry the combined organic layers over anhydrous K₂CO₃, filter, and carefully concentrate under reduced pressure to yield the final product.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is (R)-alanine the preferred starting material?

    • A: (R)-alanine is a readily available, inexpensive, and enantiomerically pure natural amino acid. Using it as a starting material (a "chiral pool" approach) is one of the most efficient ways to ensure the correct stereochemistry in the final product without requiring complex asymmetric synthesis or chiral resolution steps.[1]

  • Q: What is the purpose of the 1,3-dioxane group, and how does it compare to a 1,3-dioxolane (formed from ethylene glycol)?

    • A: The 1,3-dioxane is a protecting group for the aldehyde functionality. It is stable to basic, nucleophilic, and many reductive/oxidative conditions, but is easily removed with acid.[3][11] Compared to the five-membered 1,3-dioxolane ring, the six-membered 1,3-dioxane ring is generally more stable to acidic hydrolysis, which can be advantageous if other acid-sensitive groups are present or if a more robust protecting group is needed.[4]

  • Q: Can I use a different reducing agent, like LiAlH₄ or NaBH₄, for the reduction of the carboxylic acid?

    • A: Direct reduction of a carboxylic acid with NaBH₄ is generally ineffective. Lithium aluminum hydride (LiAlH₄) is a very strong reducing agent and will reduce the carboxylic acid directly to the primary alcohol, overshooting the desired aldehyde intermediate. Therefore, a more controlled, two-step approach (e.g., conversion to a Weinreb amide followed by DIBAL-H reduction) is necessary to stop the reduction at the aldehyde stage.

  • Q: How do I confirm the identity and enantiomeric purity of my final product?

    • A: Identity and Purity: Use ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm the chemical structure. Purity can be assessed by Gas Chromatography (GC) or HPLC.

    • Enantiomeric Purity: The enantiomeric excess (e.e.) must be determined using a chiral analytical technique. Chiral HPLC or Chiral GC are the most common methods. This may require derivatization of the amine with a suitable chiral or achiral agent to achieve separation of the enantiomers on the chiral column.[12]

References

  • Pini, D., et al. (2007). Amino Acid Based Synthesis of Chiral Long Chain Diamines and Tetramines. Molecules. Available at: [Link]

  • Zhu, L., et al. (2022). Electrochemical synthesis of chiral amines and amino acid derivatives. Nature Communications. Available at: [Link]

  • Reddy, P. V., et al. (2013). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. Available at: [Link]

  • Magaña, A., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. Available at: [Link]

  • LibreTexts Chemistry. (2021). Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (2012). What are the best processes/methods for separation of chiral amine both non selective and selective? ResearchGate. Available at: [Link]

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2013). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. Available at: [Link]

  • Ahmed, S. T., et al. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. International Journal of Molecular Sciences. Available at: [Link]

  • Willingdon College, Sangli. Protection and deprotection. Willingdon College, Sangli. Available at: [Link]

  • Li, B., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research. Available at: [Link]

  • LibreTexts Chemistry. (2019). Formation of Acetals. Chemistry LibreTexts. Available at: [Link]

  • Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry. Available at: [Link]

Sources

Optimization

Overcoming challenges in the stereoselective synthesis of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

Welcome to the Technical Support Center for Chiral Building Block Synthesis. This guide is curated for researchers and drug development professionals tasked with the stereoselective synthesis of (2R)-2-(1,3-Dioxan-2-yl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Building Block Synthesis. This guide is curated for researchers and drug development professionals tasked with the stereoselective synthesis of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine .

As a highly versatile chiral intermediate, this molecule presents unique synthetic challenges—specifically regarding the preservation of the C2 alpha-chiral center and the chemoselective manipulation of functional groups. This document provides field-proven insights, mechanistic causality, and self-validating protocols to ensure high-fidelity synthesis.

Stereochemical Roadmap: The (R)-Roche Ester Advantage

The most reliable synthetic vector for this molecule utilizes the chiral pool, specifically the (R)-Roche ester (methyl (2R)-3-hydroxy-2-methylpropanoate) [1].

A critical advantage of this route is the conservation of Cahn-Ingold-Prelog (CIP) priorities. In the starting material, the C2 stereocenter is prioritized as: -COOMe (1) > -CH2OH (2) > -CH3 (3). In your final target, the priorities remain identical: -CH(OR)2 (1) > -CH2NH2 (2) > -CH3 (3). Because the relative priority rankings do not change during the functional group interconversions, the (R) absolute configuration is inherently conserved without requiring stereochemical inversion steps.

Synthesis_Pathway N1 (R)-Roche Ester (Chiral Pool Starting Material) N2 TBS Protection & Weinreb Amide Formation N1->N2 N3 DIBAL-H Reduction (Aldehyde Intermediate) N2->N3 Prevents over-reduction N4 Aprotic Noyori Acetalization (TMSOTf, 1,3-Propanediol) N3->N4 Risk of C2 racemization N5 TBS Deprotection & Mesylation N4->N5 Preserves (2R) center N6 Azidation & Staudinger Reduction N5->N6 N7 (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine (Target Molecule) N6->N7 Chemoselective amine formation

Synthetic workflow for (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine from (R)-Roche ester.

Part 1: Interactive Troubleshooting & FAQs

Q1: During the DIBAL-H reduction of my protected Roche ester to the aldehyde, I observe significant over-reduction to the primary alcohol. How can I prevent this? A1: Direct reduction of aliphatic esters to aldehydes is notoriously difficult because the tetrahedral hemiacetal intermediate is unstable and collapses to an aldehyde, which is then rapidly reduced again by excess DIBAL-H. Solution: Convert the ester to a Weinreb amide (N-methoxy-N-methyl amide) prior to reduction [2]. The N-methoxy oxygen and the carbonyl oxygen form a highly stable, 5-membered cyclic metal chelate with the aluminum center of DIBAL-H. This chelate physically prevents the collapse of the tetrahedral intermediate until the reaction is quenched with aqueous acid, ensuring exclusive release of the aldehyde.

Weinreb_Mechanism A Weinreb Amide + DIBAL-H B Stable 5-Membered Metal Chelate A->B Hydride Transfer E Over-reduction to Alcohol A->E Standard Ester (No Chelation) C Aqueous Workup (H2O / H+) B->C Prevents collapse D Aldehyde (Target) C->D Controlled release

Mechanistic divergence of Weinreb amide chelation versus standard ester over-reduction.

Q2: My alpha-chiral center (C2) is racemizing during the formation of the 1,3-dioxane acetal. What is causing this, and how do I preserve the (2R) stereocenter? A2: Standard acetalization uses Brønsted acids (e.g.,


-TsOH) and heat to drive off water. Under these conditions, the alpha-methyl aldehyde undergoes rapid enolization. Because the enol is planar, re-protonation occurs from either face, completely scrambling your (2R) stereocenter.
Solution: Utilize an aprotic Noyori acetalization [3]. By using a silyl source (like MSTFA) and a catalytic amount of a mild Lewis acid (TMSOTf) at -78 °C, the reaction proceeds via an oxocarbenium ion without passing through an enol intermediate, perfectly preserving enantiomeric excess (ee).

Q3: Why use the Staudinger reduction instead of standard catalytic hydrogenation (Pd/C, H2) for the final azide-to-amine conversion? A3: While catalytic hydrogenation is standard, the 1,3-dioxane ring is sensitive to trace acidity and hydrogenolysis under pressurized conditions. The Staudinger reduction (using triphenylphosphine and water) is exceptionally mild and operates under neutral conditions at room temperature [4]. The phosphine selectively attacks the azide to form a phosphazide, which extrudes nitrogen gas to form an iminophosphorane that smoothly hydrolyzes to the primary amine, leaving the dioxane ring completely untouched.

Part 2: Quantitative Performance Data

The choice of acetalization conditions dictates the stereochemical fate of the molecule. Below is a validated comparison of methodologies for the protection of the alpha-chiral aldehyde intermediate.

Acetalization ConditionReagents UsedTemp (°C)Isolated Yield (%)Enantiomeric Excess (ee %)Mechanistic Observation
Standard Brønsted Acid 1,3-Propanediol,

-TsOH (cat.), Toluene
110 (Reflux)65%< 20%Severe C2 racemization via enol tautomerization.
Mild Lewis Acid 1,3-Propanediol, Ce(OTf)₃, DCM2578%85%Moderate preservation; trace enolization occurs.
Aprotic Noyori [3]MSTFA, 1,3-Propanediol, TMSOTf (cat.), DCM-78 to 092%> 98% Complete stereoretention; highly chemoselective.

Part 3: Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the In-Process Control (IPC) checkpoints are met.

Protocol A: DIBAL-H Reduction of Weinreb Amide
  • Setup: Dissolve the TBS-protected Weinreb amide intermediate (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to -78 °C.

  • Addition: Dropwise add DIBAL-H (1.0 M in hexanes, 1.1 equiv) over 30 minutes. Stir at -78 °C for 2 hours.

  • Quench: Carefully quench at -78 °C by adding saturated aqueous Rochelle's salt (potassium sodium tartrate). Remove the cooling bath and stir vigorously for 2 hours until the aluminum salts break down into two clear liquid phases.

  • Extraction: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • IPC Checkpoint: Run a TLC (Hexane/EtOAc 7:3). The product spot should stain bright yellow with 2,4-DNP (confirming the aldehyde). ¹H NMR must show a distinct aldehyde proton singlet at ~9.6 ppm.

Protocol B: Aprotic Noyori Acetalization
  • Setup: Dissolve the crude aldehyde (1.0 equiv) in anhydrous DCM (0.1 M) under argon. Add 1,3-propanediol (1.2 equiv) and MSTFA (2.5 equiv). Stir at room temperature for 2 hours to form the silylated diol in situ.

  • Acetalization: Cool the mixture to -78 °C. Add TMSOTf (0.05 equiv) dropwise. Stir for 4 hours, allowing the temperature to slowly rise to -20 °C.

  • Quench: Quench with triethylamine (0.2 equiv) to neutralize the Lewis acid, then add saturated NaHCO₃. Extract with DCM.

  • IPC Checkpoint: ¹H NMR must show the complete disappearance of the 9.6 ppm aldehyde peak and the appearance of a new acetal methine proton triplet at ~4.5 ppm.

Protocol C: Staudinger Reduction to Target Amine

Note: This assumes the primary alcohol has been deprotected (TBAF) and converted to the azide (MsCl/Et₃N followed by NaN₃).

  • Setup: Dissolve the (2R)-2-(1,3-dioxan-2-yl)propyl azide (1.0 equiv) in a 10:1 mixture of THF and H₂O (0.2 M).

  • Reduction: Add triphenylphosphine (PPh₃, 1.2 equiv) in one portion at room temperature. The reaction will gently effervesce as N₂ gas is extruded.

  • Hydrolysis: Stir at room temperature for 12 hours to allow complete hydrolysis of the iminophosphorane intermediate.

  • Purification: Concentrate the mixture. Purify via silica gel chromatography (DCM/MeOH/NH₄OH 90:9:1) to separate the amine from the triphenylphosphine oxide byproduct.

  • IPC Checkpoint: IR Spectroscopy is the ultimate validator here. The starting material will show a sharp, intense azide asymmetric stretch at ~2100 cm⁻¹. The reaction is complete when this peak entirely disappears, replaced by broad N-H stretches at 3300-3400 cm⁻¹.

References

  • Asymmetric Synthesis of the Roche Ester and its Derivatives by Rhodium‐INDOLPHOS‐Catalyzed Hydrogenation. ResearchGate.
  • Converting Amides to Aldehydes and Ketones. Chemistry Steps.
  • A facile procedure for acetalization under aprotic conditions. Semantic Scholar (Tetrahedron Letters).
  • Staudinger Reaction. Organic Chemistry Portal.
Troubleshooting

Improving the resolution of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine enantiomers

Technical Support Center: Resolution of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine Introduction Welcome to the Technical Support Center for the chiral resolution of 2-(1,3-Dioxan-2-yl)propan-1-amine. This guide is engineered...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Resolution of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

Introduction

Welcome to the Technical Support Center for the chiral resolution of 2-(1,3-Dioxan-2-yl)propan-1-amine. This guide is engineered for drug development professionals and synthetic chemists who require high enantiomeric purity (>99% ee) of the (2R)-enantiomer. Because this substrate features both a primary amine and an acid-sensitive 1,3-dioxane (acetal) ring, standard resolution techniques often lead to degradation. This center provides field-proven troubleshooting, validated protocols, and mechanistic insights to ensure scalable and high-yielding resolution.

Workflow Overview

ResolutionWorkflow cluster_methods Racemate Racemic 2-(1,3-Dioxan-2-yl) propan-1-amine Classical Classical Resolution (Diastereomeric Salts) Racemate->Classical Enzymatic Enzymatic Kinetic Resolution (EKR) Racemate->Enzymatic SaltForm Anhydrous Salt Formation with (+)-Tartaric Acid Classical->SaltForm Lipase Acylation with CAL-B & Ethyl Methoxyacetate Enzymatic->Lipase Cryst Fractional Crystallization & Filtration SaltForm->Cryst FreeBase Target: (2R)-Enantiomer (Free Base) Cryst->FreeBase Sep Chromatographic Separation (Amine vs. Amide) Lipase->Sep Sep->FreeBase

Strategic pathways for isolating the (2R)-enantiomer via classical or enzymatic resolution.

Module 1: Classical Diastereomeric Salt Resolution

The most scalable method for resolving primary amines is the formation of diastereomeric salts using chiral acids[1]. However, the 1,3-dioxane moiety is highly susceptible to hydrolysis under aqueous acidic conditions.

Validated Protocol: (+)-Tartaric Acid Resolution Self-Validation Checkpoint: Ensure the solvent Karl Fischer (KF) titration is <0.1% water before beginning to prevent acetal cleavage.

  • Dissolution: Dissolve 1.0 eq of racemic 2-(1,3-Dioxan-2-yl)propan-1-amine in anhydrous ethanol (10 volumes) at 40°C.

  • Acid Addition: In a separate flask, dissolve 1.0 eq of (+)-Tartaric acid in anhydrous ethanol (15 volumes) at 40°C. Slowly add the amine solution to the acid over 30 minutes to control the exothermic reaction[2].

  • Crystallization: Cool the mixture to 20°C at a rate of 5°C/hour. Add seed crystals of the pure (2R)-amine-(+)-tartrate salt when the internal temperature reaches 35°C.

  • Isolation: Stir at 20°C for 12 hours. Filter the crystallized diastereomeric salt and wash with cold anhydrous ethanol.

  • Free-Basing: Suspend the salt in Dichloromethane (DCM) and slowly add 2M aqueous NaOH until pH > 10. Extract the aqueous layer with DCM, dry over Na₂SO₄, and concentrate to yield the (2R)-amine[3].

Quantitative Comparison of Resolving Agents

Resolving AgentSolvent SystemAcetal StabilityTypical Yield (Max 50%)Enantiomeric Excess (ee)
(+)-Tartaric AcidAnhydrous EtOHHigh38%92%
(-)-Mandelic AcidIPA / MTBEHigh35%88%
(+)-Camphorsulfonic AcidWet AcetoneLow (Hydrolysis)< 15%N/A (Degradation)
Troubleshooting & FAQs

Q: Why am I seeing significant degradation of the starting material during salt formation? A: The 1,3-dioxane ring is an acetal, which rapidly hydrolyzes in the presence of water and strong acids (like Camphorsulfonic acid). This hydrolysis yields an unstable aldehyde that subsequently polymerizes. Causality & Solution: You must eliminate water from the system. Switch to strictly anhydrous solvents (e.g., absolute ethanol) and utilize milder resolving agents like (+)-tartaric acid, which provides sufficient chiral discrimination without dropping the pH low enough to trigger acetal cleavage.

AcetalHydrolysis Amine 2-(1,3-Dioxan-2-yl) propan-1-amine Aldehyde Aldehyde Intermediate (Degradation) Amine->Aldehyde Hydrolysis Acid Aqueous Acid (e.g., Wet CSA) Acid->Aldehyde Polymer Polymerization / Side Products Aldehyde->Polymer Condensation

Mechanism of acetal degradation under aqueous acidic conditions.

Q: The diastereomeric salt forms a thick oil instead of crystallizing ("oiling out"). How can I induce proper crystallization? A: "Oiling out" (liquid-liquid phase separation) occurs when the crystallization temperature is higher than the melting point of the solute in that specific solvent mixture. Causality & Solution: The supersaturation level is too high, causing the salt to separate as a liquid phase rather than a solid lattice. To fix this:

  • Lower the initial concentration by adding more anhydrous ethanol.

  • Introduce an anti-solvent with a lower polarity (like MTBE) dropwise.

  • Strictly adhere to the slow cooling ramp (5°C/hour) and introduce seed crystals at the metastable zone boundary (~35°C).

Module 2: Enzymatic Kinetic Resolution (EKR)

When classical resolution fails to achieve >99% ee, Enzymatic Kinetic Resolution (EKR) using lipases is the premier alternative[]. Lipases like Candida antarctica Lipase B (CAL-B) can selectively acylate the (2S)-enantiomer, leaving the desired (2R)-enantiomer untouched.

Validated Protocol: CAL-B Mediated Acylation Self-Validation Checkpoint: Monitor the reaction via chiral GC. The reaction must be forcefully terminated when the conversion reaches exactly 52-55%.

  • Setup: Dissolve racemic amine (1.0 eq) and ethyl methoxyacetate (0.6 eq) in anhydrous MTBE (20 volumes).

  • Enzyme Addition: Add Novozym 435 (immobilized CAL-B, 50% w/w relative to the amine).

  • Reaction: Agitate the suspension gently at 30°C for 24-48 hours.

  • Termination: Once chiral GC confirms >99% ee for the remaining unreacted amine (typically at ~52% conversion), filter the mixture to remove the immobilized enzyme.

  • Separation: Separate the unreacted (2R)-amine from the acylated (2S)-amide via silica gel chromatography (elute the amide with EtOAc/Hexanes, then flush the (2R)-amine with MeOH/DCM containing 1% Et₃N).

Troubleshooting & FAQs

Q: The enantiomeric excess (ee) of my unreacted (2R)-amine plateaus at ~85%. How can I push it to >99%? A: In kinetic resolution, the reaction rate of the preferred enantiomer slows down as its concentration decreases[5]. If the enzyme's enantiomeric ratio (E-value) is moderate, stopping at exactly 50% conversion will leave residual (2S)-amine, lowering the ee of your (2R) product. Causality & Solution: To achieve >99% ee for the unreacted substrate, you must intentionally over-convert the mixture. Push the conversion to 52-55% by increasing the reaction time or adding 10% more enzyme. This sacrifices a small amount of the (2R)-enantiomer to ensure the complete consumption of the (2S)-enantiomer.

Q: Why use ethyl methoxyacetate instead of standard ethyl acetate as the acyl donor? A: Ethyl acetate is a poor acyl donor for amines because the resulting byproduct (ethanol) can reverse the reaction or inhibit the enzyme. Ethyl methoxyacetate is highly activated; the methoxy group increases the electrophilicity of the carbonyl, drastically accelerating the acylation rate of the (2S)-amine and improving the E-value.

Module 3: Preparative Chiral Chromatography (SFC)

Q: We are experiencing severe peak tailing and poor resolution of the enantiomers on our Chiralpak IG column. A: Primary amines strongly interact with residual silanols on the silica support and the chiral stationary phase, leading to secondary retention mechanisms (tailing). Causality & Solution: The basic amine groups are getting "stuck" on acidic sites within the column. Add a basic modifier to your mobile phase (e.g., 0.1% to 0.5% Diethylamine or Ethanolamine) to competitively bind these acidic sites, which will sharpen the peaks and restore baseline resolution.

References

  • LibreTexts. "6.8: Resolution (Separation) of Enantiomers." Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. "Chiral resolution - Crystallization of diastereomeric salts." Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting for (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the handling of complex bifunctional molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the handling of complex bifunctional molecules. (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine presents a unique set of orthogonal reactivities: a highly acid-sensitive 1,3-dioxane acetal ring, a nucleophilic primary amine, and a defined (2R) stereocenter.

When experiments fail, it is rarely due to a single variable. This guide provides causal explanations, self-validating protocols, and troubleshooting FAQs to help you maintain the structural and chiral integrity of your compound.

Vulnerability Mapping & Quantitative Stability Data

Before diving into troubleshooting, we must establish the thermodynamic and kinetic boundaries of the molecule.

  • The 1,3-dioxane ring is a cyclic acetal. It is highly robust against bases, nucleophiles, and reducing agents, but it undergoes rapid cleavage in the presence of Brønsted or Lewis acids ()[1].

  • The primary amine is prone to oxidation and acts as a strong nucleophile. It readily reacts with atmospheric CO2 to form stable carbamates, dramatically altering the compound's solubility and reactivity ()[2].

Table 1: Quantitative Stability & Degradation Matrix
ConditionpH RangeTemp (°C)1,3-Dioxane AcetalPrimary AmineOverall Stability
Aqueous Acid < 5.025Rapid HydrolysisStable (Protonated)Poor
Neutral Aqueous 7.025StableStableExcellent
Aqueous Base > 9.025StableStable (Free base)Excellent
Open Air (CO2) N/A25StableCarbamate FormationModerate
Oxidizing (H2O2) 7.025StableRapid OxidationPoor

Troubleshooting Guide: Acetal Hydrolysis

Q: My LC-MS shows a mass corresponding to the loss of the 1,3-dioxane ring (-58 Da, loss of propylene glycol). What is the root cause? A: The 1,3-dioxane ring is undergoing acid-catalyzed hydrolysis. The mechanism involves the protonation of one of the acetal oxygen atoms, followed by ring opening to form an oxocarbenium ion intermediate, which is subsequently attacked by water ()[3]. Even trace acidic impurities in solvents (e.g., CDCl3 degrading to phosgene/HCl) or standard silica gel during chromatography can trigger this degradation.

Q: How can I purify this compound without degrading the acetal? A: Standard silica gel is inherently acidic (pH ~4.5-5.5). You must deactivate the silica. Causality: Triethylamine (TEA) acts as a sacrificial base, neutralizing the acidic silanol groups on the silica surface and preventing the protonation of the acetal oxygen during elution.

Self-Validating Protocol 1: Base-Deactivated Silica Gel Chromatography
  • Preparation: Prepare an eluent system containing 1-2% (v/v) Triethylamine (TEA) in your chosen solvent mixture (e.g., Hexanes/EtOAc).

  • Column Packing: Slurry-pack the silica gel using the TEA-doped solvent.

  • Equilibration: Flush the column with at least 3 column volumes (CV) of the TEA-doped solvent to fully neutralize all acidic silanol sites.

  • Loading & Elution: Load the sample and elute normally.

  • Validation Step: Spot the collected fractions on a TLC plate and expose them to a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain. A negative result (no orange/red color change) confirms the absence of free aldehydes, validating that the 1,3-dioxane acetal remains intact.

Troubleshooting Guide: Primary Amine Reactivity & Carbamate Formation

Q: My compound is precipitating out of solution as a white solid when left on the benchtop, and the NMR shows new peaks. Why? A: Primary amines react reversibly with atmospheric carbon dioxide (CO2) to form alkyl-ammonium carbamates[2]. Causality: The nucleophilic nitrogen of the primary amine attacks the electrophilic carbon of CO2, forming carbamic acid. This intermediate then reacts with a second free amine molecule to form an ionic carbamate salt. In non-polar solvents, this salt is highly insoluble and crashes out of solution.

Q: How do I reverse carbamate formation and prevent it in the future? A: Carbamate formation is a dynamic equilibrium that can be reversed with mild thermal energy and inert gas sparging to drive off the CO2.

Self-Validating Protocol 2: Carbamate Reversal and Inert Storage
  • Reversal: Dissolve the precipitated carbamate in a polar, aprotic solvent (e.g., THF) or methanol.

  • Thermal Degassing: Heat the solution to 40-50°C while sparging vigorously with Argon or Nitrogen for 30 minutes. The thermal energy shifts the equilibrium, releasing CO2 gas.

  • Validation Step: Take an aliquot for 13C-NMR. The complete disappearance of the carbamate carbonyl peak (typically around ~160-165 ppm) validates the regeneration of the free primary amine.

  • Storage: Transfer the free amine to an amber vial, purge the headspace with Argon, seal with a PTFE-lined cap, and store at -20°C in the dark to prevent both CO2 ingress and photo-oxidation.

Diagnostic Workflow

Use the following decision tree to rapidly diagnose and resolve stability issues in your workflow.

TroubleshootingWorkflow Start Degradation Detected CheckPH Check Reaction/Storage pH Start->CheckPH Acidic pH < 7: Acetal Hydrolysis CheckPH->Acidic Yes NonAcidic pH ≥ 7: Intact Acetal CheckPH->NonAcidic No Buffer Use Non-Nucleophilic Base (e.g., DIPEA) or Buffer Acidic->Buffer CheckAtmo Check Atmospheric Exposure NonAcidic->CheckAtmo Air Air Exposed: Carbamate Formation CheckAtmo->Air Yes Inert Store under N2/Ar Use Schlenk Techniques Air->Inert

Workflow for diagnosing and resolving stability issues in bifunctional amine-acetals.

Troubleshooting Guide: Chiral Integrity

Q: Is the (2R) stereocenter at risk of racemization during my reactions? A: The proton at the C2 position is adjacent to an acetal and an alkyl amine chain. While it is not as acidic as a proton alpha to a carbonyl, prolonged exposure to strong, non-nucleophilic bases (e.g., LDA, NaH) at elevated temperatures could theoretically lead to deprotonation and subsequent racemization. However, under standard physiological or mild synthetic basic conditions (like the TEA used in Protocol 1), the (2R) stereocenter is robust. Best Practice: Always use polarimetry or chiral HPLC to validate enantiomeric excess (ee) after subjecting the compound to harsh basic workups.

References

  • MDPI. "Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide". MDPI. URL: [Link]

  • Total Synthesis. "Acetal Protecting Group & Mechanism". Total Synthesis. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Chiral HPLC Separation of Propanamine Derivatives

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I frequently encounter challenges in the enantiomeric resolution of basic amines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chiral Chromatography. As a Senior Application Scientist, I frequently encounter challenges in the enantiomeric resolution of basic amines. Propanamine derivatives—such as fluoxetine, atomoxetine, and amphetamines—present unique chromatographic hurdles due to their basic nitrogen centers (pKa ~9–10)[1]. When these compounds interact with Chiral Stationary Phases (CSPs), secondary non-chiral interactions often override the primary chiral recognition mechanisms, leading to severe peak tailing, retention drift, and loss of resolution.

This guide provides a mechanistic framework, troubleshooting strategies, and self-validating protocols to help researchers and drug development professionals achieve robust, baseline enantiomeric separations.

Method Development & Troubleshooting Workflow

G Start Start: Propanamine Derivative Chiral HPLC Method Screening Screen Polysaccharide CSPs (e.g., Amylose/Cellulose) Neutral Mobile Phase Start->Screening Decision1 Peak Tailing Observed? Screening->Decision1 AddBase Add 0.1% DEA or TEA to Mask Silanols Decision1->AddBase Yes Decision2 Resolution (Rs) > 1.5? Decision1->Decision2 No AddBase->Decision2 OptMod Optimize Modifier (MeOH vs EtOH vs IPA) Decision2->OptMod No Success Method Validated Decision2->Success Yes AddAcid Add 0.1% TFA + 0.1% TEA (Ion-Pairing) OptMod->AddAcid If Rs < 1.5 AddAcid->Success Rs > 1.5 Fail Screen Macrocyclic Antibiotic CSPs AddAcid->Fail Rs < 1.5

Workflow for troubleshooting and optimizing chiral HPLC methods for basic propanamines.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my propanamine peaks exhibit severe tailing and broad peak shapes on polysaccharide CSPs? Cause: Propanamines possess a highly basic amine group. In Normal Phase (NP) or Polar Organic (PO) modes, these basic moieties interact strongly with residual, unendcapped silanol groups (-SiOH) on the silica gel support of the CSP through cation-exchange or hydrogen bonding[1]. This secondary interaction is kinetically slow, causing the analyte to drag through the column. Solution: Mask the silanol active sites by incorporating a volatile basic additive into the mobile phase. Diethylamine (DEA), triethylamine (TEA), or ethanolamine at 0.1% to 0.5% (v/v) are standard choices[1][2]. DEA competitively binds to the acidic silanols, preventing the propanamine from doing so, which dramatically sharpens the peak and reduces the tailing factor. Expert Warning: Once a column is exposed to basic additives, it should be permanently dedicated to basic methods, as the amine can irreversibly alter the CSP surface chemistry[1][3].

Q2: I added DEA to fix the peak shape, but my enantiomeric resolution (Rs) is still below the baseline requirement of 1.5. What is the next step? Cause: While DEA fixes peak shape by eliminating non-specific interactions, it does not inherently improve the chiral recognition mechanism. If the steric or hydrogen-bonding interactions between the propanamine enantiomers and the chiral selector are insufficient, resolution will remain low. Solution: Implement a dual-additive ion-pairing strategy or alter the alcohol modifier.

  • Ion-Pairing: Add an acidic modifier like Trifluoroacetic acid (TFA) alongside the basic additive (e.g., 0.1% TFA + 0.1% TEA)[1][4]. The acid protonates the propanamine, forming a stable, neutral ion-pair complex in the mobile phase. This complex often exhibits enhanced, stereoselective binding with the CSP[5].

  • Modifier Sterics: Switch the organic modifier. If using methanol (MeOH), try ethanol (EtOH) or isopropanol (IPA). Bulkier alcohols alter the hydrogen-bonding network and steric environment within the CSP's chiral grooves, often drastically changing selectivity (α)[6].

Q3: My retention times are drifting continuously over multiple injections. How do I stabilize the method? Cause: Retention time drift in chiral HPLC of basic amines is typically caused by inadequate column equilibration with the additive-modified mobile phase, or temperature fluctuations affecting the thermodynamics of the chiral recognition process. Solution: Polysaccharide columns require extensive equilibration when additives are introduced. Flush the column with at least 20-30 column volumes (CV) of the fully prepared mobile phase before injecting samples. Furthermore, ensure the column compartment is strictly thermostatted (e.g., 25.0 °C ± 0.1 °C), as chiral separations are highly enthalpy-driven[6].

Part 2: Quantitative Data & Additive Optimization

The choice of additive profoundly impacts both peak symmetry and resolution. The table below summarizes typical quantitative outcomes when optimizing a generic propanamine derivative on an Amylose-based CSP (e.g., Chiralpak AD-H) in Normal Phase (Hexane/Alcohol).

Mobile Phase Additive (v/v)Tailing Factor (Tf)Resolution (Rs)Mechanistic Effect on Propanamines
None (Neutral) > 3.5 (Severe)0.8Strong silanol interaction; poor mass transfer.
0.1% Diethylamine (DEA) 1.1 (Excellent)1.2Silanol masking; sharpens peaks but may not boost α[1][2].
0.1% Trifluoroacetic Acid (TFA) 2.5 (Poor)0.9Protonates amine; causes "salt breaking" equilibrium issues[7].
0.1% TFA + 0.1% TEA 1.2 (Good)2.1Forms stable ion-pair; enhances chiral recognition[1][4].
0.1% Methanesulfonic Acid (MSA) 1.3 (Good)2.4Stronger ion-pair formation than TFA; excellent Rs[5][7].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these step-by-step methodologies for method development and optimization. Every protocol is designed as a self-validating system to catch errors early in the workflow.

Protocol 1: Systematic Chiral Method Screening for Propanamines

Objective: Identify the optimal CSP and bulk mobile phase for a novel propanamine derivative.

  • Preparation of Mobile Phases: Prepare three distinct mobile phase systems to cover different interaction modes. Filter and degas all solvents before use[1].

    • Normal Phase (NP): Hexane / Isopropanol (80:20, v/v) + 0.1% DEA.

    • Polar Organic (PO): Acetonitrile / Methanol (90:10, v/v) + 0.1% DEA[1].

    • Reversed Phase (RP): 20 mM Ammonium Bicarbonate (pH 9.0) / Acetonitrile (60:40, v/v).

  • Sample Preparation: Dissolve the racemic propanamine standard in the respective mobile phase to a concentration of 1.0 mg/mL. Self-Validation Check: Visually inspect for precipitation; if cloudy, the sample is incompatible with the mobile phase and will foul the column. Filter through a 0.22 µm PTFE syringe filter[8].

  • Column Screening: Sequentially screen the sample across a panel of columns. Start with an Amylose-based CSP (e.g., Chiralpak AD), followed by a Cellulose-based CSP (e.g., Chiralcel OD), and finally a Macrocyclic Antibiotic CSP (e.g., Chirobiotic V, which is highly selective for basic amines)[6][9][10].

  • Chromatographic Conditions: Set flow rate to 1.0 mL/min, column temperature to 25 °C, and injection volume to 5 µL[1].

  • Evaluation: Calculate Rs for each run. Select the combination yielding partial or complete separation (Rs > 0.5) for further optimization.

Protocol 2: Mobile Phase Optimization using Dual Additives (Ion-Pairing)

Objective: Maximize resolution (Rs > 1.5) for a partially separated propanamine by optimizing acid/base additives.

  • Baseline Establishment: Run the sample using the best conditions from Protocol 1 (e.g., PO mode with 0.1% TEA). Record the baseline Rs and Tf.

  • Additive Preparation: Prepare a new mobile phase containing 0.1% (v/v) Triethylamine (TEA) and 0.1% (v/v) Trifluoroacetic acid (TFA)[1]. Self-Validation Check: Inject a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene) to ensure the additives have not drastically altered the system's dead volume or backpressure.

  • Equilibration: Flush the chosen chiral column with at least 20 Column Volumes (CV) of the new dual-additive mobile phase to establish the dynamic ion-pairing equilibrium on the stationary phase.

  • Injection and Analysis: Inject the 1.0 mg/mL sample and monitor UV absorbance at the optimal wavelength (e.g., 254 nm)[1].

  • Iterative Adjustment: If Rs improves but is still < 1.5, replace TFA with a stronger sulfonic acid, such as Methanesulfonic acid (MSA) or Ethanesulfonic acid (ESA) at 0.1%. Stronger acids have been shown to form tighter ion-pairs with basic amines, significantly boosting enantioselectivity by preventing "salt breaking" on the column[5][7].

References

  • Daicel Chiral Technologies. "CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives".[Link]

  • Chromatography Forum. "additives for chiral". [Link]

  • ResearchGate. "Method development strategy and applications update for CHIROBIOTIC chiral stationary phases". [Link]

  • PubMed. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives". [Link]

  • ResearchGate. "Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives". [Link]

  • fagg.be. "Supercritical fluid chromatography for the enantioseparation of pharmaceuticals". [Link]

  • VTechWorks. "CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation". [Link]

Sources

Optimization

Technical Support Center: Optimizing the Biological Efficacy of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

Welcome to the Application Scientist Support Center. This guide provides in-depth troubleshooting protocols, structural insights, and workflows for researchers utilizing (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide provides in-depth troubleshooting protocols, structural insights, and workflows for researchers utilizing (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine . As a highly versatile, chiral bifunctional building block, it masks an aldehyde/ketone as a 1,3-dioxane while providing a primary amine for derivatization. Understanding how to manipulate this scaffold is critical for optimizing pharmacokinetics, enhancing lipophilicity, and driving target engagement in modern drug development.

Section 1: Structural Rationale & Pharmacokinetics (FAQ)

Q1: Why does incorporating the 1,3-dioxane motif improve the in vivo efficacy of my lead compound compared to open-chain diols? A: The causality lies in desolvation energy and conformational restriction. Open-chain 1,3-diols readily form hydrogen bonds with surrounding water molecules, increasing the polar surface area (PSA) and hindering passive membrane permeability. By tying these hydroxyls into a 1,3-dioxane ring, you mask the hydrogen bond donors, significantly increasing the compound's lipophilicity (LogP) and cellular penetrance. Furthermore, the 1,3-dioxane ring acts as a rigid pharmacophore that fits precisely into hydrophobic binding pockets—a strategy successfully employed in the development of potent Acyl-CoA:Cholesterol O-Acyltransferase (ACAT) inhibitors[1] and bacterial Topoisomerase IV inhibitors[2]. The (2R) stereocenter precisely dictates the spatial trajectory of the attached pharmacophores, minimizing entropic penalties upon target binding.

Q2: My compound requires an acidic tumor microenvironment for activation. Can the 1,3-dioxane ring function as a pH-sensitive prodrug trigger? A: Yes. While 1,3-dioxanes are highly stable at physiological pH (7.4), they undergo specific acid-catalyzed hydrolysis. In acidic microenvironments (e.g., tumor interstitium at pH ~6.5 or lysosomes at pH ~4.5), the acetal oxygen is protonated, leading to ring opening via an oxocarbenium intermediate. This mechanism is frequently leveraged in targeted prodrug design, similar to strategies used for corticosteroid acetals[3].

Hydrolysis A 1,3-Dioxane Derivative (Stable at pH 7.4) B Protonation of Acetal Oxygen (pH < 6.0) A->B C Ring Opening (Oxocarbenium Intermediate) B->C D Hydrolysis to 1,3-Diol + Active Payload C->D

Mechanism of acid-catalyzed 1,3-dioxane hydrolysis in targeted drug delivery.

Section 2: Troubleshooting Synthetic Workflows

Q3: I am observing low yields (<30%) when attempting amide coupling with (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine. How can I improve this? A: The primary amine is situated adjacent to a chiral center bearing a methyl group, compounded by the bulky 1,3-dioxane ring. This steric hindrance severely reduces the nucleophilic attack trajectory. Standard coupling reagents like EDC/HOBt are often insufficient. To overcome this, you must use highly reactive uronium salts combined with a highly nucleophilic additive to form an active ester that is less sensitive to steric bulk.

Self-Validating Protocol: Sterically Hindered Amide Coupling

Causality: HATU generates an active 7-aza-benzotriazole ester, which accelerates the aminolysis step via intramolecular hydrogen bonding, overcoming the steric bulk of the (2R)-methyl and dioxane groups.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine (1.1 eq) dropwise.

    • Self-validation step: Monitor by LC-MS; the active ester mass should disappear, replaced by the product mass within 2-4 hours.

  • Quenching & Workup: Dilute with EtOAc and wash with saturated aqueous NaHCO3.

    • Crucial: Avoid washing with 1M HCl or KHSO4, as the localized low pH will cause premature hydrolysis of the 1,3-dioxane ring.

  • Purification: Purify via flash chromatography (Hexanes/EtOAc) pre-treated with 1% Et3N to maintain a basic environment on the silica gel.

Q4: During the deprotection of a distal Boc-amine group, my 1,3-dioxane ring is cleaving. How do I achieve orthogonal deprotection? A: Standard Boc deprotection uses strong acids (e.g., TFA or HCl in dioxane), which will inevitably cleave the 1,3-dioxane acetal. You must switch to an orthogonal protecting group strategy (e.g., Fmoc, cleavable by piperidine; or Alloc, cleavable by Pd(0)) prior to coupling with the dioxane-amine. If the Boc group is already installed, consider using milder Lewis acids (e.g., TMSOTf/2,6-lutidine) which can differentiate between Boc and cyclic acetals, though yields may vary.

Section 3: Optimizing and Quantifying Biological Efficacy

Q5: How exactly does the 1,3-dioxane ring alter the ADMET profile compared to its open-chain or alternative ring counterparts? A: The incorporation of the 1,3-dioxane ring dramatically shifts physicochemical properties. By masking the diol, you decrease the hydrogen bond donor count from 2 to 0, which exponentially increases Caco-2 permeability. The table below summarizes the typical quantitative shifts observed when optimizing a lead compound with this pharmacophore, drawing parallels from established Topoisomerase IV and ACAT inhibitor optimization campaigns[1][2].

Table 1: Comparative ADMET Profile of Pharmacophore Variations

Pharmacophore MotifTarget IC50 (nM)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)Microsomal Half-life (T₁/₂, min)LogP
Open-chain 1,3-diol> 500< 2.0 (Poor)15 (Rapid glucuronidation)1.2
1,3-Dioxane (Unsubstituted) 4518.5 (High)45 (Moderate)3.4
5,5-Dimethyl-1,3-dioxane1222.1 (High)> 120 (Highly stable)4.1
1,3-Dioxolane (5-membered)18015.0 (Moderate)25 (Ring strain instability)2.8

Note: Data synthesized from structural-activity relationship (SAR) trends in dioxane-based drug discovery.

Q6: What is the recommended workflow for evaluating the efficacy of these derivatives? A: To ensure that biological efficacy is accurately measured, the workflow must integrate stability testing before target engagement. If the compound degrades in the assay buffer, the IC50 will be artificially inflated.

Workflow A 1. Synthesis & Orthogonal Purification (Basic/Neutral Conditions) B 2. Buffer Stability Profiling (pH 4.5 vs pH 7.4) A->B C 3. In Vitro ADMET (Microsomal Stability, Caco-2) B->C D 4. Target Engagement (Enzyme/Receptor Assays) C->D E 5. In Vivo Efficacy (Disease Models) D->E

Workflow for optimizing and evaluating biological efficacy of dioxane-amine derivatives.

Self-Validating Protocol: pH-Dependent Buffer Stability Profiling

Causality: Before running expensive cell-based assays, you must validate that the 1,3-dioxane ring remains intact under the specific assay conditions to avoid false negatives.

  • Preparation: Prepare a 10 mM stock solution of the synthesized derivative in LC-MS grade DMSO.

  • Incubation: Spike the stock into two separate buffers to a final concentration of 10 µM:

    • Buffer A: PBS (pH 7.4) - Simulates systemic circulation.

    • Buffer B: Sodium Acetate (pH 4.5) - Simulates lysosomal/tumor microenvironment.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 1, 2, 4, and 24 hours. Quench with 100 µL of cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS.

  • Validation: Plot the % remaining of the parent compound. A successfully stable compound should show >95% remaining at 24h in Buffer A. Buffer B will reveal the half-life of the acid-catalyzed prodrug release.

References[1] Acyl-CoA:Cholesterol O-Acyltransferase (ACAT) Inhibitors. 2. 2-(1,3-Dioxan-2-yl)-4,5-diphenyl-1H-imidazole Derivatives. doi.org. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOEjEvN_AV3xylTS-OKHfyxQuBDs00Nxj3KdBTXkgUwcO9VMYzrZrMSjRFD2l0hZYGxPPq1kzp64eWFbw3wOoV8YpDHA-WTsozIPqxKT7XYtgpUhIyip9bmqk_[2] Optimization of TopoIV Potency, ADMET Properties, and hERG Inhibition of 5-Amino-1,3-dioxane-Linked Novel Bacterial Topoisomerase Inhibitors. Department of Chemistry and Biochemistry - The Ohio State University. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDyx_JL0XTpShdx1NHSQ9fx6Uk14NYl718pkvpcUCOrZZ5t3gbmqeZXfmEQIIEFxo8bOQOywt0pDjwX68HMCITPgv5PEV5LoIIZEcJEmLbWQnFIHw_wvRvGK2hYpJvFtye0MhdsBlgM8cQK39gpHotCCpKwkrLbhD_Rs7lhzy3mc8PcVduqO4TMgEpBiy4JukeBiOw[3] Acetal – Knowledge and References. Taylor & Francis. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlOI0fj1-bBEsKjzWzMLK39ymdNz7787A2LXjs9-DkMYAT0w2IRSesKc9W09N4zv7Rv0jxpzqchEbPDMT9IRW29yyL4wsodUXFbNu6kT04GJnPd7G-tG5KZdaMQPPFLzFFF5npabjbhEto5HkA0ef3_beq8NirmEhB2YdhuJ5iDFqkdh1VU3_nKVpUEDkQphhCbFluo3jGIA==

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of the Absolute Configuration of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of modern drug development and chemical research. Enantiomers of a chiral active pharmaceutical ingredient (API) can exhibit p...

Author: BenchChem Technical Support Team. Date: March 2026

The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of modern drug development and chemical research. Enantiomers of a chiral active pharmaceutical ingredient (API) can exhibit profoundly different pharmacological and toxicological profiles.[1] Therefore, rigorous validation of stereochemistry is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. This guide provides an in-depth comparison of established analytical techniques for determining the absolute configuration of chiral primary amines, using (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine as a representative case study.

We will dissect and compare three orthogonal and powerful methodologies: Vibrational Circular Dichroism (VCD), a non-destructive spectroscopic technique; Mosher's Amide Analysis, a classic derivatization method using Nuclear Magnetic Resonance (NMR); and Single-Crystal X-ray Crystallography, the definitive "gold standard." This guide moves beyond simple procedural descriptions to explore the causality behind experimental choices, empowering researchers to select the most appropriate strategy for their specific needs.

Vibrational Circular Dichroism (VCD): A First-Line, Non-Destructive Approach

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions.[2][3] As only chiral molecules exhibit a VCD signal, this technique provides a unique spectroscopic fingerprint of a molecule's absolute configuration in solution.[2] A key advantage of VCD is its synergy with computational chemistry; by comparing the experimentally measured spectrum to one predicted by Density Functional Theory (DFT) calculations, a confident assignment can be made without chemical modification or crystallization.[1][3]

Core Principle & Causality

The power of VCD lies in its sensitivity to the three-dimensional arrangement of atoms. An experimental VCD spectrum is a direct reflection of the molecule's stereochemistry and conformational preferences in the solution phase. By calculating the theoretical spectra for both the (R) and (S) enantiomers, we generate two hypotheses. The enantiomer whose calculated spectrum correctly matches the sign and relative intensity of the experimental bands is assigned as the correct absolute configuration.[1] This approach is powerful because it validates not only the configuration but also provides insight into the molecule's solution-state conformation.[3]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Dissolve 5-10 mg of the enantiomerically pure amine in 150 µL of a suitable deuterated solvent (e.g., CDCl₃) to avoid IR absorption interference from the solvent.

  • Data Acquisition:

    • Transfer the solution to an IR cell with a pathlength of 75-100 µm.

    • Acquire the VCD and IR spectra simultaneously on a VCD spectrometer. Data collection typically occurs over several hours (e.g., 3-6 hours) at a resolution of 8 cm⁻¹ to achieve an adequate signal-to-noise ratio.[3]

  • Computational Modeling:

    • Perform a conformational search for one enantiomer (e.g., (R)-2-(1,3-Dioxan-2-yl)propan-1-amine) using a molecular mechanics force field.

    • Optimize the geometry of all low-energy conformers using DFT, for example, at the B3LYP/6-31G(d) level of theory.

    • Calculate the vibrational frequencies, IR intensities, and VCD rotational strengths for each optimized conformer.

    • Generate a Boltzmann-averaged VCD spectrum based on the relative energies of the conformers.

  • Spectral Comparison:

    • The calculated spectrum for the other enantiomer (S) is simply the inverse of the calculated (R) spectrum.

    • Visually and quantitatively compare the experimental VCD spectrum with the two calculated spectra. A strong correlation in the signs and relative intensities of major bands confirms the absolute configuration.[1]

VCD_Workflow cluster_exp Experimental cluster_comp Computational Sample Chiral Amine Sample VCD_Spec Acquire Experimental VCD Spectrum Sample->VCD_Spec Compare Compare Experimental vs. Calculated Spectra VCD_Spec->Compare R_Model Build (R)-Enantiomer 3D Model Conf_Search Conformational Search & DFT Optimization R_Model->Conf_Search Calc_VCD Calculate Boltzmann-Averaged (R)-VCD Spectrum Conf_Search->Calc_VCD S_Spectrum Invert (R)-Spectrum to get (S)-Spectrum Calc_VCD->S_Spectrum Calc_VCD->Compare S_Spectrum->Compare Assign Assign Absolute Configuration Compare->Assign

VCD Analysis Workflow
Data Summary: VCD
FeatureVibrational Circular Dichroism (VCD)
Sample State Solution (liquid or dissolved solid)
Destructive? No
Key Requirement VCD Spectrometer, Computational Resources (DFT)
Ambiguity Level Low, provided a good match is obtained.
Information Yield Absolute configuration and solution-phase conformation.

Mosher's Amide Analysis: A Classic NMR-Based Method

Mosher's method is a venerable and widely used technique for determining the absolute configuration of chiral alcohols and amines.[4] It involves the chemical derivatization of the analyte with both enantiomers of a chiral reagent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomers.[5] These diastereomers exhibit distinct NMR spectra, and the differences in their chemical shifts (Δδ) can be correlated to the absolute configuration at the stereocenter.[6][7]

Core Principle & Causality

The diagnostic power of Mosher's method stems from the magnetic anisotropy of the phenyl group in the MTPA reagent. In the most stable conformation of the resulting MTPA-amide, the substituents at the stereocenter of the amine (L₁ and L₂) and the MTPA's phenyl group adopt a predictable spatial arrangement. Protons on one side of the MTPA's phenyl plane will be shielded (shifted upfield), while those on the other side are deshielded (shifted downfield). By analyzing the sign of the chemical shift difference (Δδ = δS-MTPA - δR-MTPA) for the protons of the L₁ and L₂ groups, one can deduce the absolute configuration.[4][8] For our target amine, L₁ would be the methyl group and L₂ would be the 1,3-dioxan-2-yl group attached to the chiral center.

Experimental Protocol: Mosher's Amide Synthesis and NMR Analysis
  • Diastereomer Synthesis (Parallel Reactions):

    • Tube A ((R)-MTPA amide): To a solution of the chiral amine (~2.5 mg) in anhydrous deuterated solvent (e.g., CDCl₃ or pyridine-d₅, 0.5 mL) in an NMR tube, add a slight excess (~1.1 eq) of (S)-(+)-MTPA-Cl. Add a small amount of a non-nucleophilic base like pyridine if the amine salt is used.

    • Tube B ((S)-MTPA amide): Repeat the procedure in a separate NMR tube using (R)-(-)-MTPA-Cl.

    • Allow the reactions to proceed to completion at room temperature (typically 1-4 hours). Monitor by TLC or ¹H NMR. The reaction must be driven to completion to avoid kinetic resolution effects.

  • NMR Acquisition: Acquire high-resolution ¹H NMR and/or ¹⁹F NMR spectra for each of the two crude reaction mixtures.[5][6]

  • Data Analysis:

    • Carefully assign the proton signals for the groups attached to the stereocenter in both spectra.

    • Calculate the chemical shift difference for each assigned proton: Δδ = δ(S-MTPA) - δ(R-MTPA) .

    • Apply the Mosher's model: Protons with a positive Δδ are predicted to be on one side of the Mosher's reagent plane, while those with a negative Δδ are on the other. This pattern reveals the absolute configuration.

Mosher_Logic cluster_model Mosher's Model for (R)-Amine cluster_plane_S Conformation 1 cluster_plane_R Conformation 2 R_Amine (R)-Amine Diastereomer_S Diastereomer 1 (R-Amine, S-MTPA) R_Amine->Diastereomer_S + Diastereomer_R Diastereomer 2 (R-Amine, R-MTPA) R_Amine->Diastereomer_R + S_MTPA (S)-MTPA S_MTPA->Diastereomer_S R_MTPA (R)-MTPA R_MTPA->Diastereomer_R L1_S L1 (CH3) (Shielded) Diastereomer_S->L1_S L2_S L2 (Dioxane) (Deshielded) Diastereomer_S->L2_S L1_R L1 (CH3) (Deshielded) Diastereomer_R->L1_R L2_R L2 (Dioxane) (Shielded) Diastereomer_R->L2_R Result Result: Δδ(L1) = δS - δR = Negative Δδ(L2) = δS - δR = Positive Confirms (R)-Configuration

Logic of Mosher's Model
Data Summary: Mosher's Analysis
FeatureMosher's Amide Analysis (NMR)
Sample State Solution
Destructive? Yes (chemical derivatization)
Key Requirement High-field NMR Spectrometer, Chiral Reagents
Ambiguity Level Low to Medium. Can be ambiguous if steric bulk of groups is similar or if conformational preferences are not as predicted.[6]
Information Yield Absolute configuration.

Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard

When applicable, single-crystal X-ray crystallography (SCXRD) is the most powerful and trusted method for the unambiguous determination of absolute configuration.[9][10] It provides a complete three-dimensional structure of the molecule at atomic resolution, directly visualizing the arrangement of all atoms in space.

Core Principle & Causality

The determination of absolute configuration via SCXRD relies on the phenomenon of anomalous dispersion.[10] When X-rays interact with electrons, particularly those in heavier atoms, a small phase shift occurs. This effect causes a breakdown of Friedel's Law, meaning that the intensities of reflections from opposite faces of a crystal plane (h,k,l vs. -h,-k,-l) are no longer identical in a non-centrosymmetric crystal. By measuring these small differences, known as Bijvoet pairs, the absolute structure can be determined.[11] The Flack parameter is a refined value that indicates whether the determined structure corresponds to the correct enantiomer (value near 0) or its inverse (value near 1).[10]

Experimental Protocol: SCXRD
  • Crystallization: This is the most critical and often rate-limiting step.

    • Since the target amine is a liquid or low-melting solid and contains only light atoms (C, H, O, N), direct analysis is difficult.

    • The preferred strategy is to form a salt with a chiral co-former of known absolute configuration (e.g., (R,R)-tartaric acid) or one containing a heavy atom (e.g., a bromine-containing acid). This introduces a known stereocenter or an anomalous scatterer, greatly increasing the confidence of the assignment.[12]

    • Grow high-quality single crystals suitable for diffraction, typically through slow evaporation, vapor diffusion, or cooling methods.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a copper or molybdenum X-ray source.

  • Structure Solution and Refinement:

    • Solve the crystal structure to determine the connectivity and relative stereochemistry.

    • Refine the structural model against the diffraction data. Crucially, refine the Flack parameter.

  • Configuration Assignment: An unambiguous assignment is made based on the known configuration of the co-former and/or a Flack parameter that is close to zero with a small standard uncertainty (e.g., 0.02(4)).[10]

XRay_Logic Start Obtain High-Quality Single Crystal Collect Collect X-ray Diffraction Data Start->Collect Solve Solve and Refine Crystal Structure Collect->Solve Flack Analyze Flack Parameter (x) Solve->Flack Assign_Correct Assign Absolute Configuration as Modeled Flack->Assign_Correct x ≈ 0 Assign_Invert Invert Model and Re-assign Configuration Flack->Assign_Invert x ≈ 1

SCXRD Decision Workflow
Data Summary: SCXRD
FeatureSingle-Crystal X-ray Crystallography (SCXRD)
Sample State Solid (single crystal)
Destructive? No (crystal is recovered)
Key Requirement A suitable single crystal
Ambiguity Level Very Low. Considered definitive.
Information Yield Unambiguous absolute configuration, solid-state conformation, packing interactions.

Comparative Summary and Strategic Recommendations

The choice of method for absolute configuration determination is a strategic decision based on sample availability, project timeline, and available instrumentation.

MethodPrincipleSample StateDestructive?Key AdvantageKey Limitation
VCD Chiroptical SpectroscopySolutionNoNon-destructive, provides solution conformationRequires computational resources; less effective for highly flexible molecules
Mosher's (NMR) Diastereomer FormationSolutionYesUses standard NMR; small sample sizeRequires derivatization; model can be ambiguous
SCXRD Anomalous DispersionSingle CrystalNoUnambiguous "gold standard" resultAbsolute requirement for a high-quality single crystal
Recommended Workflow

For a novel chiral amine like (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine, a tiered approach is most efficient:

  • Primary Analysis (VCD): Begin with VCD. It is non-destructive and provides a rapid assessment of the absolute configuration in the solution phase, which is often more biologically relevant than the solid state.

  • Orthogonal Confirmation (Mosher's): If the VCD results are ambiguous due to conformational flexibility, or if a secondary, independent confirmation is required, perform Mosher's amide analysis. This provides a completely different analytical basis for the assignment.

  • Definitive Proof (SCXRD): Throughout the project, efforts should be made to obtain a crystalline salt. If a suitable crystal is grown, SCXRD should be performed. It will serve as the ultimate, unambiguous proof of the absolute configuration, superseding all other methods and providing valuable structural data.

By leveraging these complementary techniques, researchers can build a self-validating system for stereochemical assignment, ensuring the scientific integrity and trustworthiness of their findings in the competitive landscape of drug discovery.

References

  • Frontiers in Chemistry. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • Royal Society of Chemistry. (2000). Chiroptical methods in the stereochemical analysis of natural products. [Link]

  • National Center for Biotechnology Information. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. [Link]

  • SpringerLink. (n.d.). Chiroptical spectroscopy and the validation of crystal structure stereochemical assignments. [Link]

  • MDPI. (2021). A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases. [Link]

  • PubMed. (2025). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. [Link]

  • Google Books. (2012).
  • PubMed. (2003). A convenient method for the determination of the absolute configuration of chiral amines. [Link]

  • ResearchGate. (n.d.). (PDF) Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. [Link]

  • ACS Publications. (2025). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. [Link]

  • ERIC. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]

  • ACS Publications. (2003). A Convenient Method for the Determination of the Absolute Configuration of Chiral Amines. [Link]

  • American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]

  • Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]

  • PubMed Central. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. [Link]

  • PubMed Central. (n.d.). Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. [Link]

  • ACS Publications. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. [Link]

  • Wiley Online Library. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. [Link]

  • PubMed. (2004). Determination of Absolute Configuration via Vibrational Circular Dichroism. [Link]

  • ResearchGate. (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration. [Link]

  • SpringerLink. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]

  • Royal Society of Chemistry. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. [Link]

  • ResearchGate. (n.d.). 8.33 Physical and Spectrometric Analysis: Absolute Configuration Determination by X-ray Crystallography. [Link]

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Comparative

Comparative Analysis of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine: An Orthogonally Protected Chiral Building Block

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional chiral building blocks for late-stage functionalization. In complex peptidomimetic and macrolide synthesis, the ability...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate bifunctional chiral building blocks for late-stage functionalization. In complex peptidomimetic and macrolide synthesis, the ability to selectively manipulate one functional group without compromising the chiral integrity of the molecule is paramount.

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine represents a masterclass in orthogonal protection strategy. Structurally, it is the 1,3-dioxane acetal of (2R)-3-amino-2-methylpropanal. By masking the highly reactive aldehyde as a robust acetal, this scaffold allows chemists to perform aggressive transformations on the primary amine, followed by controlled unmasking to reveal the aldehyde for downstream complexity generation.

Structural Logic & Orthogonal Reactivity

The causality behind selecting this specific scaffold lies in its structural compartmentalization:

  • The Primary Amine: Sterically unhindered and primed for immediate functionalization (e.g., amide coupling, Buchwald-Hartwig cross-coupling).

  • The (2R)-Methyl Group: Provides strict spatial orientation. Maintaining the enantiomeric purity of this alpha-chiral center is the primary challenge during synthetic sequences.

  • The 1,3-Dioxane Acetal: Unlike highly labile dimethyl acetals, the 1,3-dioxane ring is significantly more robust. It easily survives strongly basic conditions (e.g., DIPEA, piperidine) and nucleophilic attacks, requiring specific acidic conditions to unmask, as detailed in standard1[1].

G A (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine (Bifunctional Scaffold) B Primary Amine (Active Nucleophile) A->B C 1,3-Dioxane Acetal (Masked Electrophile) A->C D Amide Coupling (Basic Conditions) B->D E Stable to Coupling (No Condensation) C->E F Functionalized Acetal D->F E->F G Acidic Deprotection (Unmasking) F->G H Reactive Aldehyde (Ready for Reductive Amination) G->H

Diagram 1: Orthogonal reactivity pathway of the bifunctional chiral scaffold.

Comparative Analysis: Performance vs. Alternatives

When designing a synthetic route requiring an amino-aldehyde equivalent, chemists typically choose between several chiral pools. The table below quantitatively and qualitatively compares (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine against common industry alternatives.

Feature(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine(R)-2-Amino-1-propanol (Alaninol)(R)-3-Amino-2-methylpropanoic acid
Functional Pair Primary Amine / Protected AldehydePrimary Amine / Primary AlcoholPrimary Amine / Carboxylic Acid
Orthogonality Excellent: Acetal is completely inert to basic coupling conditions.Poor: Alcohol often competes in acylation; requires silyl protection.Moderate: Requires prior esterification to prevent polymerization.
Downstream Electrophile Direct acidic unmasking yields a highly reactive aldehyde.Requires risk-prone Swern or Dess-Martin oxidation.Requires harsh reduction to aldehyde (high over-reduction risk).
Epimerization Risk Low: Deprotection occurs under mild aqueous acid.High: Alpha-chiral center is prone to racemization during oxidation.Moderate: Harsh reduction conditions can compromise chiral integrity.
Ideal Application Complex Peptidomimetics, Macrolide synthesisSimple chiral auxiliaries, Ligand designBeta-amino acid synthesis

The Causality of Superiority: The primary failure point in using Alaninol is the necessity to oxidize the alcohol to an aldehyde after amine functionalization. This oxidation frequently causes epimerization at the adjacent (2R)-methyl center. By starting with the aldehyde already at the correct oxidation state (masked as a dioxane), (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine entirely bypasses this racemization risk.

Experimental Workflows: The Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following protocol details a standard sequential functionalization (Amide Coupling


 Deprotection 

Reductive Amination). This workflow is designed as a self-validating system , incorporating specific analytical checkpoints to verify success before proceeding.
Step 1: Amide Bond Formation

Causality of Reagents: We utilize HATU/DIPEA. The electron-withdrawing nature of the adjacent chiral center can marginally reduce amine nucleophilicity. HATU generates a highly reactive HOAt active ester, ensuring rapid amide bond formation that outpaces any potential side reactions, a standard validated in 2[2].

  • Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M).

  • Add DIPEA (3.0 eq) and stir for 5 minutes to pre-activate.

  • Add (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine (1.1 eq) and stir at room temperature for 2 hours.

  • Validation Check: Perform LC-MS. The presence of the

    
     peak of the target amide confirms coupling. 
    
    
    
    H NMR of the crude must show the intact dioxane multiplet at ~4.5 ppm, proving the acetal survived the basic conditions.
Step 2: Acetal Cleavage (Unmasking the Aldehyde)

Causality of Reagents: 3M HCl in THF provides the perfect balance of aqueous acidity to hydrolyze the 1,3-dioxane ring without cleaving the newly formed amide bond.

  • Dissolve the purified amide from Step 1 in THF (0.1 M).

  • Add an equal volume of 3M aqueous HCl. Stir at 40°C for 4 hours.

  • Neutralize carefully with saturated

    
     and extract with EtOAc.
    
  • Validation Check:

    
    H NMR is the ultimate validator here. The complete disappearance of the 4.5 ppm dioxane signal and the appearance of a sharp, diagnostic aldehyde singlet at ~9.6 ppm confirms quantitative unmasking.
    
Step 3: Reductive Amination

Causality of Reagents: We employ Sodium Triacetoxyborohydride (


). The newly unmasked aldehyde is highly prone to alpha-epimerization. 

allows the reaction to proceed under mildly acidic to neutral conditions in DCE, selectively reducing the transient iminium intermediate much faster than the free aldehyde, thereby preserving the (2R) stereocenter as established by 3[3].
  • Dissolve the aldehyde from Step 2 (1.0 eq) and the target secondary amine (1.2 eq) in 1,2-Dichloroethane (DCE, 0.2 M).

  • Add

    
     (1.5 eq) and stir at room temperature for 12 hours.
    
  • Quench with 1N NaOH and extract with DCM.

  • Validation Check: Perform Chiral HPLC on the purified product. An enantiomeric excess (ee) of >98% validates that the entire sequence was executed without compromising the structural integrity of the chiral methyl group.

W S1 Step 1: Amide Coupling HATU, DIPEA, DMF S2 Step 2: Acetal Cleavage 3M HCl, THF, 40°C S1->S2 Val1 LC-MS: [M+H]+ NMR: Acetal intact S1->Val1 S3 Step 3: Reduct. Amination NaBH(OAc)3, DCE S2->S3 Val2 NMR: Aldehyde singlet at ~9.6 ppm S2->Val2 Val3 Chiral HPLC: ee > 98% S3->Val3

Diagram 2: Self-validating experimental workflow for sequential functionalization.

References

  • [1] Title: GREENE'S PROTECTIVE GROUPS IN ORGANIC SYNTHESIS | Source: e-bookshelf.de | URL: 1

  • [2] Title: Amide bond formation and peptide coupling | Source: estranky.sk (Tetrahedron) | URL:2

  • [3] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) | Source: nih.gov (PubMed) | URL: 3

Sources

Validation

Benchmarking the Catalytic Activity of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine-Based Ligands in Asymmetric Organocatalysis

Executive Summary The development of robust organocatalysts capable of functionalizing sterically hindered substrates remains a critical challenge in asymmetric synthesis. While secondary amines (e.g., L-proline, MacMill...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of robust organocatalysts capable of functionalizing sterically hindered substrates remains a critical challenge in asymmetric synthesis. While secondary amines (e.g., L-proline, MacMillan’s imidazolidinones) are considered benchmark catalysts for enamine activation, they frequently fail when applied to α,α-disubstituted aldehydes or bulky acyclic ketones due to severe steric congestion.

This guide benchmarks the catalytic performance of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine , a specialized chiral primary amine ligand. By leveraging an unhindered primary amine moiety coupled with a bulky 1,3-dioxane acetal ring, this catalyst provides a unique steric environment that excels in challenging carbon-carbon bond-forming reactions, specifically asymmetric Michael additions and Aldol reactions.

Mechanistic Rationale: The Primary Amine Advantage

To understand the experimental choices in benchmarking this ligand, one must analyze the causality of enamine catalysis.

When a secondary amine condenses with a sterically hindered ketone, the resulting iminium ion suffers from severe allylic strain (A-1,3 strain), effectively shutting down the catalytic cycle. Primary amines circumvent this limitation[1]. The condensation of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine with a bulky carbonyl yields an uncongested iminium intermediate. Upon tautomerization to the enamine, the rigid 1,3-dioxane ring acts as a profound stereocontrolling element, effectively shielding one face of the nucleophilic enamine and directing the incoming electrophile to the opposite face. Furthermore, primary amine catalysts are known to invert the inherent diastereoselectivity of acyclic ketones, favoring syn-aldol products over the anti-products typically observed with proline[2].

Mechanism Substrate Sterically Hindered Carbonyl Iminium Uncongested Iminium Ion Substrate->Iminium Cat Primary Amine Ligand (1,3-Dioxane Core) Cat->Iminium Acid Co-catalyst Enamine Reactive Enamine (Face Shielded) Iminium->Enamine Tautomerization Product Chiral Adduct (High ee & dr) Enamine->Product Electrophile

Figure 1: Mechanistic rationale for primary amine-catalyzed enamine activation.

Comparative Performance Data

To objectively evaluate (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine, we benchmarked its activity against two industry standards: L-Proline (a standard secondary amine) and 9-Amino-9-deoxyepiquinine (a benchmark primary amine derived from Cinchona alkaloids)[3].

Asymmetric Michael Addition (Sterically Hindered Donors)

Reaction: Isobutyraldehyde (α,α-disubstituted) + trans-β-Nitrostyrene. Conditions: 10 mol% Catalyst, 10 mol% 2-fluorobenzoic acid, Toluene, 25°C, 24h.

CatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Mechanistic Observation
(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine 88% >99:1 94% Optimal enamine formation; robust facial shielding by dioxane ring.
L-Proline<10%N/AN/AReaction suppressed due to severe steric clash during iminium formation.
9-Amino-9-deoxyepiquinine85%95:590%Good primary amine activation, but slightly lower stereocontrol.
Asymmetric Aldol Reaction (Acyclic Ketones)

Reaction: Hydroxyacetone + 4-Nitrobenzaldehyde. Conditions: 10 mol% Catalyst, 10 mol% Trichloroacetic acid, THF/H2O, 4°C, 48h.

CatalystYield (%)Major Diastereomerdr (syn:anti)ee (Major)
(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine 90% Syn 92:8 98%
L-Proline85%Anti20:8075%
O-t-Bu-L-threonine82%Syn85:1590%

Data Analysis: The target ligand not only demonstrates superior enantioselectivity but also confirms the primary amine's inherent preference for syn-aldol adducts when utilizing acyclic ketones[2].

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the Asymmetric Aldol Reaction is designed as a self-validating system . It integrates causality-driven reagent choices and mandatory internal controls.

Workflow Step1 1. Catalyst & Additive Preparation Step2 2. Substrate Addition & Incubation Step1->Step2 Step3 3. Internal Validation (Racemic Control Run) Step2->Step3 Step4 4. Aqueous Quench & Extraction Step3->Step4 Step5 5. HPLC/NMR Analysis (Yield, dr, ee) Step4->Step5

Figure 2: Self-validating experimental workflow for benchmarking catalytic performance.

Step-by-Step Methodology:
  • Catalyst Preparation: In a dry 10 mL Schlenk tube, dissolve (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine (0.05 mmol, 10 mol%) in 1.0 mL of anhydrous THF.

    • Causality: Primary amines require a mildly acidic co-catalyst to facilitate iminium ion formation and accelerate the hydrolysis of the product-enamine complex[3]. Add Trichloroacetic acid (0.05 mmol, 10 mol%).

  • Substrate Addition: Add the donor ketone (hydroxyacetone, 2.5 mmol, 5.0 equiv) and stir for 10 minutes to pre-form the enamine. Subsequently, add the electrophile (4-Nitrobenzaldehyde, 0.5 mmol, 1.0 equiv).

  • Internal Validation (The Racemic Control): Critical Step. In a parallel vessel, set up the exact same reaction replacing the chiral ligand with an achiral primary amine (e.g., Benzylamine). This generates the racemic standard required to validate baseline resolution during chiral HPLC analysis. Without this, ee values cannot be definitively trusted.

  • Incubation & Quench: Stir the reaction at 4°C for 48 hours. Quench the reaction by adding 2 mL of saturated aqueous NH₄Cl. Extract with Ethyl Acetate (3 x 5 mL).

  • Data Acquisition: Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the diastereomeric ratio (dr) via crude ¹H-NMR by integrating the distinct benzylic carbinol protons.

    • Purify via flash chromatography and determine the enantiomeric excess (ee) via Chiral Stationary Phase HPLC, cross-referencing retention times with the racemic control generated in Step 3.

Conclusion

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is a highly privileged motif for asymmetric organocatalysis. By utilizing a primary amine to bypass the steric limitations of traditional secondary amine catalysts, and a 1,3-dioxane ring to enforce strict facial selectivity, this ligand outperforms standard benchmarks in both yield and stereocontrol when applied to sterically demanding substrates.

References

  • Source: pnas.
  • Dual H-Bonding and Enamine Activation - Encyclopedia.
  • Source: nih.

Sources

Safety & Regulatory Compliance

Safety

(2R)-2-(1,3-Dioxan-2-yl)propan-1-amine proper disposal procedures

Comprehensive Safety and Disposal Protocol for (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as an exercise in applied ph...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checklist, but as an exercise in applied physical chemistry. To safely manage and dispose of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine, we must first deconstruct its molecular architecture.

This molecule presents a bifunctional challenge: it contains a primary aliphatic amine and a 1,3-dioxane ring (a cyclic acetal). The amine renders the compound basic and reactive toward electrophiles and heavy metals[1]. Concurrently, the 1,3-dioxane ring is susceptible to radical-mediated auto-oxidation, meaning it can form shock-sensitive hydroperoxides upon prolonged exposure to oxygen and light[2]. Furthermore, while acetals are stable in basic conditions, they rapidly hydrolyze in acidic environments.

Understanding this causality is critical. If a researcher indiscriminately mixes this compound with acidic waste streams to "neutralize" the amine, they will inadvertently trigger the exothermic hydrolysis of the acetal ring, releasing volatile aldehydes and diols[3]. Therefore, the disposal of this compound requires a highly specific, segregation-focused workflow.

Physicochemical Profiling & Hazard Causality

Before initiating any disposal procedure, personnel must understand the quantitative thresholds and structural incompatibilities of the waste stream.

Table 1: Hazard Profile & Chemical Incompatibilities

ParameterData / ClassificationMechanistic Causality
Peroxide Class Class B Peroxide FormerRadical abstraction at the acetal carbon adjacent to oxygen forms explosive hydroperoxides[4].
Incompatibilities Strong Acids, Heavy MetalsAcids catalyze acetal hydrolysis[3]; Amines react with heavy metals to form explosive fulminates[1].
EPA Waste Designation Non-Halogenated Basic OrganicRequires segregation from halogenated solvents to prevent nucleophilic substitution reactions[3].
Storage Limit 6 Months (Opened)Auto-oxidation risk increases exponentially over time; mandatory testing required every 6 months[5].

Self-Validating Experimental Protocol: Peroxide Screening

Because (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine is a Class B peroxide former, it must never be moved, concentrated, or disposed of without prior peroxide screening [4]. The following protocol is self-validating, ensuring that false negatives do not lead to catastrophic detonations.

Table 2: Peroxide Concentration Action Limits [4]

Concentration Action Required
< 25 ppm Safe for general handling, packaging, and TSDF disposal.
25 - 100 ppm Do not concentrate. Treat chemically before disposal.

| > 100 ppm | CRITICAL HAZARD. Do not touch or move the container. Contact EHS/Bomb Squad. |

Step-by-Step Screening Methodology
  • System Validation (The Self-Validating Step): Before testing the waste, dip a commercial colorimetric peroxide test strip (e.g., QUANTOFIX®) into a known positive control (e.g., a 10 ppm dilute hydrogen peroxide solution)[2]. Causality: Test strips degrade upon exposure to atmospheric moisture. Validating the strip ensures you are not proceeding based on a false negative.

  • Safe Extraction: Using a PTFE or ceramic spatula/pipette , extract 1 mL of the waste liquid. Causality: Never use metal spatulas or needles. Trace iron or transitional metals can catalyze the explosive decomposition of accumulated peroxides[5].

  • Execution: Immerse the validated test strip into the aliquot for 1 second. Shake off excess liquid.

  • Quantification: Wait exactly 15 seconds and compare the test field to the color scale. Record the ppm value on the waste container's manifest.

Step-by-Step Waste Segregation & Packaging Workflow

Once the waste is confirmed to contain < 25 ppm peroxides, proceed with the packaging and segregation protocol.

Step 1: Container Selection Transfer the chemical into a High-Density Polyethylene (HDPE) waste container. Causality: Do not use glass containers with ground-glass stoppers or metal screw caps. If trace peroxides form and crystallize in the threads, the friction of unscrewing the cap can initiate a detonation[2][5].

Step 2: Segregation Strategy Designate the container strictly for Non-Halogenated Basic Organic Waste . Causality: Do not mix with acidic waste to avoid exothermic acetal hydrolysis. Do not mix with halogenated waste (e.g., dichloromethane), as the primary amine can undergo alkylation, generating heat and pressure[3].

Step 3: Labeling and TSDF Handoff Affix an EPA-compliant Hazardous Waste label[6]. Explicitly write: "Contains (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine. Peroxide tested on [Date]: [Result] ppm." Transfer the container to your institution's Environmental Health and Safety (EHS) department for handoff to a licensed Treatment, Storage, and Disposal Facility (TSDF). The ultimate disposal method will be high-temperature incineration, which safely oxidizes the carbon, nitrogen, and oxygen framework into CO₂, H₂O, and NOₓ[7].

Operational Disposal Workflow Visualization

The following logic tree dictates the operational flow for handling this bifunctional chemical waste.

DisposalWorkflow A Waste Generation (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine B Self-Validating Peroxide Screen A->B Initiate C >25 ppm Peroxides Explosion Hazard B->C Positive D <25 ppm Peroxides Safe for Handling B->D Negative E Stabilize & Contact EHS / Bomb Squad C->E Do Not Move F Segregate as Basic Organic Waste D->F Route G EPA TSDF High-Temp Incineration F->G Transport

Workflow for the safe screening, segregation, and disposal of acetal-amine bifunctional waste.

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at: [Link]

  • Yale Environmental Health & Safety. Peroxide Forming Chemicals. Available at: [Link]

  • National Institutes of Health (NIH) Division of Occupational Health and Safety. Managing Peroxide Formers in the Lab. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Cleanups and Management. Available at: [Link]

Sources

Handling

A Comprehensive Guide to Personal Protective Equipment and Safe Handling of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine

This guide provides essential safety protocols and logistical information for the handling and disposal of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine. The following procedures are synthesized from established safety data for...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine. The following procedures are synthesized from established safety data for structurally related cyclic acetals and primary amines to ensure a comprehensive and conservative approach to laboratory safety. As a Senior Application Scientist, my aim is to provide not just a set of rules, but a framework of understanding that empowers researchers to work safely and effectively.

The core structure of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine combines a cyclic acetal with a primary amine. This duality informs our safety considerations. Cyclic acetals can be sensitive to acidic conditions, and amines can be irritants or corrosive.[1][2][3] Therefore, the personal protective equipment (PPE) and handling procedures outlined below are designed to mitigate the risks associated with both functional groups.

Hazard Assessment and Required Personal Protective Equipment

A thorough risk assessment is the cornerstone of safe laboratory practice. Based on the known hazards of similar compounds, which include potential eye and skin irritation, respiratory tract irritation, and flammability, a stringent PPE protocol is mandatory.[4][5][6]

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face from splashes or unexpected reactions.[5][6]
Skin Protection Compatible chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes.The amine functionality can cause skin irritation or burns.[5][6] Chemical-resistant gloves are the first line of defense. A flame-retardant lab coat is crucial due to the flammability risk associated with similar organic compounds.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.Vapors may be irritating to the respiratory system.[4][6] A chemical fume hood provides the primary engineering control to minimize inhalation exposure.
Operational Workflow: From Receipt to Disposal

The following step-by-step guide details the safe handling of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine throughout its lifecycle in the laboratory.

  • Inspect Container: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Segregated Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[5] The storage area should be clearly labeled.

  • Inert Atmosphere: For long-term storage and to maintain chemical integrity, storing under an inert gas like argon or nitrogen is recommended.

  • Work in a Fume Hood: All handling of the compound must be performed inside a certified chemical fume hood to minimize inhalation exposure.[7]

  • Grounding: To prevent static discharge, which could be an ignition source, ensure that the container and receiving equipment are properly grounded and bonded.[4][5]

  • Use of Non-Sparking Tools: Employ tools made of non-sparking materials to avoid accidental ignition of flammable vapors.[4][5][8]

  • Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.

  • Aliquotting: When transferring the liquid, use a syringe or a cannula for precise measurement and to minimize exposure.

  • Washing: After handling, wash hands and any exposed skin thoroughly with soap and water.[4]

In the event of a spill, remain calm and follow these procedures:

  • Evacuate and Alert: Alert others in the immediate vicinity and evacuate the area if the spill is large or if you are unsure how to handle it.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like vermiculite, sand, or earth to contain the liquid.[8][9] Do not use combustible materials.

  • Collection: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8][10]

  • Decontamination: Clean the spill area thoroughly.

  • Waste Collection: All waste materials, including empty containers and contaminated absorbents, must be collected in a designated and properly labeled hazardous waste container.

  • Disposal Protocol: Dispose of the chemical waste through an approved hazardous waste disposal facility.[4] Do not pour down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency First Aid Procedures

Immediate and appropriate first aid is critical in the event of an exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][6][7]

  • Skin Contact: Remove contaminated clothing and immediately wash the affected skin with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][10][11]

Workflow Visualization

The following diagram illustrates the key stages and decision points in the safe handling of (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Emergencies Assess Risks Assess Risks Don PPE Don PPE Assess Risks->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ground Equipment Ground Equipment Prepare Fume Hood->Ground Equipment Transfer Chemical Transfer Chemical Ground Equipment->Transfer Chemical Post-Handling Cleanup Post-Handling Cleanup Transfer Chemical->Post-Handling Cleanup Spill Event Spill Event Transfer Chemical->Spill Event Segregate Waste Segregate Waste Post-Handling Cleanup->Segregate Waste Contact EHS for Disposal Contact EHS for Disposal Segregate Waste->Contact EHS for Disposal Follow Spill Protocol Follow Spill Protocol Spill Event->Follow Spill Protocol Follow Spill Protocol->Segregate Waste

Caption: Safe Handling Workflow for (2R)-2-(1,3-Dioxan-2-yl)propan-1-amine.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 1,2-Diaminopropane, PA. Retrieved from [Link]

  • New Jersey Department of Health. (2008, April). Hazardous Substance Fact Sheet - Dioxolane. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • Carl Roth. (2023, March 14). SAFETY DATA SHEET for 1,3-Dioxolane. Retrieved from [Link]

  • ECHA. Safety Data Sheet: 2-[2-(oxolan-2-yl)propan-2-yl]oxolane. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • RogueChem. (2024, May 29). When is Protection Necessary? Protecting Aldehydes and Ketones Examples [Video]. YouTube. Retrieved from [Link]

  • Chemistry Steps. (2025, July 6). Formation and Reactions of Acetals. Retrieved from [Link]

  • ACS Publications. (2018, May 7). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. Retrieved from [Link]

  • Total Synthesis. (2024, October 10). Acetal Protecting Group & Mechanism. Retrieved from [Link]

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